Fmoc-L-thyronine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H25NO6 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)/t28-/m0/s1 |
InChI Key |
LFDWCUHMDBIXPE-NDEPHWFRSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-thyronine: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-thyronine is a protected amino acid derivative that serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of thyronine-containing peptides. Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are thyroid hormones that play a critical role in regulating metabolism, growth, and development. The ability to incorporate thyronine into synthetic peptides allows for the development of novel therapeutic agents, diagnostic tools, and research probes to study thyroid hormone function and signaling. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-thyronine provides a base-labile protecting group strategy, which is central to the widely used Fmoc-based SPPS methodology.
Chemical Structure and Properties
The chemical structure of this compound consists of the L-thyronine amino acid backbone with its alpha-amino group protected by the Fmoc group.
Chemical Structure:
Simplified representation of the L-thyronine residue within a peptide chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C30H25NO6 | [1][2] |
| Molecular Weight | 495.52 g/mol | [1] |
| CAS Number | 1354485-04-3 | [1][3] |
| Melting Point | Not available (Predicted for Fmoc-L-tyrosine: 182-187 °C) | [4] |
| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, CH2Cl2, and Ethyl Acetate. | Based on the solubility of the structurally similar Fmoc-3,5-diiodo-L-tyrosine.[5] |
| Appearance | Expected to be a white to off-white solid. |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.8 ppm) and the aromatic and aliphatic protons of the L-thyronine backbone.[6]
-
¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons, aromatic carbons of both the Fmoc and thyronine moieties, and the aliphatic carbons of the amino acid.[6]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) at approximately m/z 496.53.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the Fmoc protection of L-thyronine.
Materials:
-
L-thyronine
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
Dioxane or Acetone
-
Water
-
Dichloromethane (DCM)
-
Hexane or Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of L-thyronine: Dissolve L-thyronine in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Fmoc-reagent: Dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone. Add this solution dropwise to the stirred L-thyronine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Remove the organic solvent (dioxane or acetone) under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether or hexane to remove any unreacted Fmoc-reagent and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Recrystallization (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.
Materials:
-
This compound
-
Rink Amide or Wang resin (pre-loaded with the first amino acid or for attachment of the first amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM to remove the piperidine and by-products.
-
-
Coupling of this compound:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling activator (e.g., HOBt or OxymaPure, 3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3-5 equivalents) and DIPEA (if using HBTU/HATU) to the amino acid solution to pre-activate it for a few minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Mandatory Visualization
The following diagram illustrates the general workflow of incorporating this compound into a peptide using solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a thyronine-containing peptide.
Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing the thyronine residue. Its use in Fmoc-based solid-phase peptide synthesis allows for the controlled and efficient assembly of these important biomolecules. The protocols and data presented in this guide provide a foundational resource for researchers in the fields of peptide chemistry, endocrinology, and drug discovery, enabling the exploration of the structure-activity relationships of thyronine-containing peptides and the development of novel therapeutics. While some physical and spectral properties are yet to be experimentally determined for this compound itself, the information available for closely related compounds provides a strong basis for its effective use in the laboratory.
References
- 1. sinfoochem.com [sinfoochem.com]
- 2. This compound | C30H25NO6 | CID 15700511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [biogen.es]
- 4. Nalpha-Fmoc-L-tyrosine CAS#: 92954-90-0 [m.chemicalbook.com]
- 5. FMOC-3,5-DIIODO-L-TYROSINE CAS#: 103213-31-6 [m.chemicalbook.com]
- 6. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-L-thyronine, a critical building block for the solid-phase synthesis of thyronine-containing peptides. Due to the limited availability of a specific, detailed protocol in peer-reviewed literature, this document outlines a robust and chemically sound hypothetical procedure based on established methods for Fmoc protection of amino acids and the purification of related iodinated compounds.
Introduction
L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are crucial thyroid hormones that regulate metabolism, growth, and development. The incorporation of these amino acids into peptides is of significant interest for developing novel therapeutics and biological probes. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for protecting the α-amino group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and facile removal with a mild base. This guide details a representative synthesis and purification strategy for Fmoc-L-thyronine.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of L-thyronine with a Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions. The phenolic hydroxyl group of the thyronine side chain may also require protection depending on the subsequent steps in peptide synthesis, but for the synthesis of the Fmoc-amino acid itself, it is often left unprotected.
Proposed Synthesis Pathway
The synthesis involves a nucleophilic attack of the amino group of L-thyronine on the electrophilic carbonyl carbon of Fmoc-OSu. A mild base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the N-hydroxysuccinimide (NHS) byproduct.
Experimental Protocol
Materials:
-
L-Thyronine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-thyronine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the L-thyronine solution with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-thyronine) is consumed (typically 4-6 hours).
-
Work-up:
-
Reduce the volume of the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, this compound, will precipitate out of the solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification of this compound
Purification of the crude this compound is essential to remove any unreacted starting materials, byproducts, and diastereomers. The primary methods for purification are recrystallization and column chromatography.
Purification Workflow
The general workflow for the purification of this compound involves an initial purification step, typically recrystallization for larger scales or flash chromatography for smaller scales, followed by a high-resolution technique like preparative HPLC if very high purity is required.
Experimental Protocols
Solvent System: A mixture of ethyl acetate and hexane is a common choice for the recrystallization of Fmoc-amino acids.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small amount of acetic acid (e.g., 0.5%) to improve peak shape.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Column: C18 reversed-phase column.
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient: A linear gradient of B into A (e.g., 20-80% B over 30 minutes).
Detection: UV at 265 nm (for the Fmoc group).
Procedure:
-
Dissolve the partially purified product in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions.[]
Table 1: Synthesis of this compound - Expected Yield and Purity
| Parameter | Expected Value |
| Starting Material | L-Thyronine |
| Reagent | Fmoc-OSu |
| Theoretical Yield (g) | Dependent on scale |
| Crude Yield (%) | 85-95% |
| Crude Purity (by HPLC, %) | ~90% |
Table 2: Purification of this compound - Comparative Data
| Purification Method | Recovery Yield (%) | Final Purity (by HPLC, %) |
| Recrystallization | 70-85% | >98% |
| Flash Chromatography | 60-80% | >97% |
| Preparative HPLC | 50-70% | >99% |
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₃₀H₂₅NO₆ |
| Molecular Weight | 511.52 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Fmoc and thyronine moieties. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 512.16 |
| HPLC Retention Time | Dependent on specific column and conditions |
Conclusion
This technical guide provides a detailed, albeit representative, framework for the synthesis and purification of this compound. The outlined procedures are based on well-established principles of organic chemistry and peptide synthesis. Researchers and drug development professionals can adapt these methodologies to produce high-purity this compound for their specific applications. For critical applications, optimization of reaction and purification conditions is recommended to achieve the desired yield and purity.
References
Technical Guide: Fmoc-L-thyronine and Its Derivatives in Research
This technical guide provides an in-depth overview of Fmoc-L-thyronine and its iodinated derivatives, compounds of significant interest in peptide synthesis, drug discovery, and endocrinological research. The guide details the physicochemical properties, a representative experimental protocol for use in solid-phase peptide synthesis (SPPS), and a key signaling pathway relevant to its biologically active forms.
Physicochemical Properties
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for the stepwise synthesis of peptides. When attached to L-thyronine and its biologically active iodinated analogues, it allows for their precise incorporation into custom peptide sequences. The molecular formula and weight vary depending on the degree of iodination of the thyronine core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C30H25NO6 | 495.52[1] |
| Fmoc-3,5-diiodo-L-thyronine | C30H23I2NO6 | 747.32[2] |
| Fmoc-3,5,3'-triiodo-L-thyronine | C30H22I3NO6 | 873.23[3] |
Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines a standard procedure for the coupling of an Fmoc-protected L-thyronine derivative onto a solid-phase resin during peptide synthesis.
Objective: To covalently link this compound (or its iodinated derivative) to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound derivative
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.
-
Fmoc Deprotection:
-
The swelled resin is treated with a 20% solution of piperidine in DMF for 5 minutes to remove the N-terminal Fmoc group from the peptide chain.
-
The solution is drained, and the resin is treated with a fresh 20% piperidine solution for an additional 15 minutes to ensure complete deprotection.
-
The resin is then thoroughly washed with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of the this compound derivative and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution to activate the carboxylic acid group of the amino acid. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
The activated amino acid solution is immediately added to the deprotected peptide-resin.
-
The reaction vessel is agitated at room temperature for 2 hours to allow for the coupling reaction to proceed to completion.
-
-
Washing:
-
After the coupling period, the reaction solution is drained.
-
The resin is washed extensively with DMF (3 times), Isopropanol (3 times), and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
A small sample of the resin can be subjected to a Kaiser test or a microcleavage and subsequent analysis by mass spectrometry to confirm the successful addition of the this compound derivative.
-
-
Cycle Repetition: For the addition of further amino acids, the protocol is repeated from the Fmoc deprotection step.
Relevant Signaling Pathway: Non-Genomic Action of Thyroid Hormones
The biologically active form of thyronine, 3,5,3'-triiodo-L-thyronine (T3), can initiate rapid cellular responses through non-genomic pathways that do not involve direct gene transcription. These actions are often initiated at the plasma membrane. One well-documented pathway involves the binding of thyroid hormones to the integrin αvβ3 receptor, which in turn activates intracellular kinase cascades.[4][5] This is of particular interest to drug development professionals for its rapid onset of action compared to genomic effects.
Caption: Non-genomic signaling pathway of T3 via the integrin αvβ3 receptor.
References
An In-depth Technical Guide to Fmoc-L-thyronine: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine), a key building block in peptide synthesis, particularly for the incorporation of the thyronine residue into peptide chains. This document details its chemical structure, physical properties, and provides representative experimental protocols for its synthesis, purification, and analysis.
Core Physical and Chemical Properties
This compound is a derivative of the amino acid L-thyronine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.
Table 1: Physical and Chemical Characteristics of this compound
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine | N/A |
| Molecular Formula | C30H25NO6 | [1] |
| Molecular Weight | 495.52 g/mol | [2] |
| CAS Number | 1354485-04-3 | N/A |
| Appearance | White to off-white solid (Expected) | N/A |
| Melting Point | Not explicitly reported. Expected to be a high-melting solid, similar to other Fmoc-amino acids. | N/A |
| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF); sparingly soluble in non-polar solvents and water. | N/A |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of L-thyronine with a fluorenylmethoxycarbonylating agent.
This protocol is a representative method based on standard procedures for the Fmoc protection of amino acids.
Materials:
-
L-thyronine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-thyronine in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and by-products.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will cause the this compound to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification of the crude this compound is essential to remove impurities that could interfere with subsequent peptide synthesis.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble material is present, filter the hot solution.
-
Slowly add hexane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Collect the purified crystals by filtration, wash with a cold mixture of ethyl acetate and hexane, and dry under vacuum.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
HPLC is a standard method to assess the purity of this compound.
Table 2: Representative HPLC Protocol for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm |
| Injection Volume | 10 µL |
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the fluorenyl group (~7.2-7.8 ppm), protons of the thyronine aromatic rings, methine and methylene protons of the amino acid backbone, and the CH and CH2 protons of the Fmoc group. |
| ¹³C NMR | Carbonyl carbon of the carbamate (~156 ppm), aromatic carbons of the fluorenyl and thyronine rings, and aliphatic carbons of the amino acid and Fmoc group. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3000 (aromatic and aliphatic C-H stretch), ~1720 (C=O stretch of carbamate and carboxylic acid), ~1500 (N-H bend and aromatic C=C stretch), ~1250 (C-O stretch). |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~496.17, [M+Na]⁺ at ~518.15. |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based SPPS. The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.
Signaling Pathways and Biological Relevance
This compound itself is a synthetic molecule and is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of peptides containing L-thyronine. L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are thyroid hormones that play critical roles in regulating metabolism, growth, and development. These hormones exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, the provided information, based on established principles of peptide chemistry, offers a robust framework for its handling, synthesis, and application.
References
An In-depth Technical Guide to the Stability and Storage of Fmoc-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine). Due to the limited availability of specific stability data for this compound, this document combines general knowledge of the stability of the Fmoc protecting group and the L-thyronine core structure with best practices for the handling and storage of sensitive biochemical reagents.
Introduction to this compound
This compound is a protected amino acid derivative crucial in solid-phase peptide synthesis (SPPS) for the incorporation of the thyronine residue into peptide sequences. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions. The stability of this compound is paramount to ensure the integrity of the peptide synthesis process and the purity of the final product.
Key Factors Influencing Stability
The stability of this compound is primarily influenced by three factors: the lability of the Fmoc group, the susceptibility of the thyronine core to degradation, and the overall handling and storage environment.
2.1. Fmoc Group Lability: The Fmoc protecting group is notoriously susceptible to cleavage by bases. This deliberate instability is exploited during peptide synthesis but requires careful handling to prevent premature deprotection during storage.
2.2. Thyronine Core Sensitivity: The thyronine structure, a substituted diphenyl ether, is known to be sensitive to light. Photodegradation can lead to the cleavage of the ether bond and other undesirable side reactions.
2.3. Environmental Conditions: Temperature, humidity, and the presence of reactive chemicals can all impact the long-term stability of this compound.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended. These are general guidelines, and it is always advisable to consult the supplier's specific recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated or Frozen) | Low temperatures slow down potential degradation reactions. For long-term storage, -20°C is preferable. |
| Light | Store in the dark (amber vials or protected from light) | The thyronine core is susceptible to photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, airtight containers | Prevents the ingress of moisture and oxygen. |
| Form | Solid (lyophilized powder) | The solid form is generally more stable than solutions. |
Table 1: Recommended Storage Conditions for this compound
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the known reactivity of its constituent parts.
Caption: Potential degradation pathways for this compound.
4.1. Base-Catalyzed Deprotection: Exposure to basic conditions, even mild ones, can lead to the cleavage of the Fmoc group, yielding free L-thyronine and dibenzofulvene-piperidine adducts (if piperidine is the base).
4.2. Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the diphenyl ether bond in the thyronine core, leading to various degradation products.
4.3. Oxidation: The phenolic hydroxyl group and the aromatic rings of the thyronine moiety can be susceptible to oxidation, especially with prolonged exposure to air.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method is generally the most suitable approach.
5.1. General Protocol for a Stability-Indicating HPLC Method:
Caption: A general workflow for developing a stability-indicating HPLC method.
5.1.1. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 280 nm |
| Temperature | Ambient or controlled (e.g., 25°C) |
Table 2: Example HPLC Conditions for this compound Analysis
5.1.2. Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.01 M NaOH at room temperature for 1 hour (to observe Fmoc cleavage) |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 48 hours (in solid state and in solution) |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours |
Table 3: Example Protocols for Forced Degradation Studies
The HPLC method should be able to resolve the main this compound peak from all degradation products formed under these stress conditions.
Handling Recommendations
To minimize degradation during handling, the following practices are advised:
-
Work in a controlled environment: Handle the compound in a clean, dry area, away from direct sunlight and sources of heat.
-
Use inert materials: Use glass or other inert materials for containers and spatulas.
-
Minimize exposure to air and moisture: Once opened, use the required amount and promptly reseal the container, preferably under an inert atmosphere.
-
Prepare solutions fresh: For applications requiring solutions of this compound, it is best to prepare them fresh before use. If storage of solutions is necessary, they should be stored at -20°C in airtight, light-protected vials and used within a short period.
Conclusion
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, enabling the routine synthesis of complex and sensitive peptides that are crucial for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the Fmoc protecting group, its mechanism of action, detailed experimental protocols, and strategies for overcoming common challenges in Fmoc-based SPPS.
The Fmoc group is an amine-protecting group that is stable to acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine. This orthogonality to the acid-labile side-chain protecting groups is the foundation of the Fmoc/tBu strategy, which has become the most prevalent method for SPPS.[1] The process allows for the stepwise assembly of amino acids onto a solid support, with each cycle involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.[2]
The Chemistry of Fmoc Protection and Deprotection
The utility of the Fmoc group lies in its unique chemical structure. The fluorenyl ring system is a chromophore, which allows for the convenient monitoring of the deprotection step by UV spectroscopy.[3]
Mechanism of Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzylfulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide. The liberated DBF can form an adduct with the secondary amine, driving the reaction to completion.
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow
A typical cycle in Fmoc-based SPPS consists of two main steps: deprotection and coupling. This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups.
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Experimental Protocols
Fmoc Deprotection
Standard Protocol:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Wash the resin thoroughly with DMF to remove the excess piperidine and the DBF-piperidine adduct.
Optimized Protocol for Difficult Sequences: For sequences prone to aggregation or aspartimide formation, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can be used.[4] This mixture has been shown to reduce diketopiperazine formation.[4]
Monitoring Deprotection: The Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
Protocol:
-
Prepare three solutions:
-
Solution A: 0.5 mL of 0.01 M KCN in 24.5 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 20 g of phenol in 10 mL of n-butanol.
-
-
Take a few beads of the resin and wash them with DMF and then with DCM.
-
Add 2-3 drops of each solution to the beads.
-
Heat the sample at 110°C for 5 minutes.[5]
Interpretation of Results:
-
Dark blue/purple solution and beads: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/colorless solution and beads: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[5]
-
Yellow solution with proline: Proline, being a secondary amine, gives a yellow color.[5]
Amino Acid Coupling
HBTU/HOBt Activation: This is one of the most common and efficient methods for activating the carboxylic acid of the incoming Fmoc-amino acid.
Protocol:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
Quantitative Data on Reagents and Conditions
The choice of reagents can significantly impact the yield and purity of the final peptide. The following tables summarize some key quantitative data.
| Deprotection Reagent | Concentration | Typical Time | Notes | Crude Purity (%) |
| Piperidine | 20% in DMF | 2 x 10 min | Standard reagent. | Variable |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Similar kinetics to piperidine, may reduce side reactions. | ~70-85 |
| Piperazine | 5-10% in DMF | 2 x 10 min | Can minimize aspartimide formation.[6] | ~70-85 |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | 2 x 5 min | Faster deprotection, reduces diketopiperazine formation.[4] | Can be >80 |
Table 1: Comparison of Common Deprotection Reagents.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Advantages | Disadvantages |
| HBTU/HOBt | 1:1:2 | 30-60 min | Efficient and widely used. | Can cause side reactions with certain amino acids. |
| HATU/HOAt | 1:1:2 | 15-30 min | Highly efficient, especially for hindered couplings. | More expensive than HBTU. |
| COMU | 1:1:2 | 15-30 min | High coupling efficiency, safer alternative to HBTU/HATU.[5] | Can lead to peptide termination if used in excess.[5] |
| DIC/Oxyma | 1:1:2 | 30-60 min | Low racemization, good for sensitive amino acids. | DIC can form an insoluble urea byproduct. |
Table 2: Comparison of Common Coupling Reagents.
Cleavage and Final Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to quench reactive cationic species generated during the deprotection of side chains.
Common Cleavage Cocktails:
| Reagent Cocktail | Composition | Target Residues |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides containing Trp, Tyr, Met, Cys. |
| TFA/TIS/water | TFA/triisopropylsilane/water (95:2.5:2.5) | General purpose, TIS is a good scavenger for trityl groups. |
| TFA/DODT/water | TFA/3,6-dioxa-1,8-octanedithiol/water (95:2.5:2.5) | Good for peptides containing Arg. |
Table 3: Common Cleavage Cocktails for Fmoc-SPPS.
Overcoming Difficult Sequences
Certain peptide sequences, often those rich in hydrophobic residues, are prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions. Strategies to overcome these "difficult sequences" include:
-
Elevated Temperatures: Performing coupling reactions at higher temperatures can disrupt secondary structures and improve reaction kinetics.
-
Chaotropic Agents: The addition of chaotropic agents like LiCl to the reaction mixture can help to break up aggregates.
-
Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the formation of β-sheets.
-
Alternative Solvents: Using more polar solvents like NMP or a mixture of DMF and DMSO can improve the solvation of the growing peptide chain.
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, making it a more accessible and efficient process. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and the judicious selection of reagents are paramount to the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers and drug development professionals to navigate the intricacies of Fmoc-based SPPS and to troubleshoot the challenges that may arise in the synthesis of complex peptide molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
The Pivotal Role of Thyronine Derivatives in Modern Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyronine derivatives, analogs of the endogenous thyroid hormones thyroxine (T4) and triiodothyronine (T3), are indispensable tools in biochemical research and drug development.[1][2] Their ability to selectively modulate the activity of thyroid hormone receptors (TRs) has paved the way for novel therapeutic strategies targeting a spectrum of metabolic diseases, including dyslipidemia and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth exploration of the core principles governing the use of thyronine derivatives in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.
The physiological actions of thyroid hormones are primarily mediated by two major receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution patterns.[3] TRα is predominantly found in the heart, brain, and bone, while TRβ is the major isoform in the liver.[1][3] This differential expression is the cornerstone of designing TRβ-selective thyromimetics that can elicit beneficial metabolic effects in the liver while minimizing adverse effects on the heart and other tissues.[1]
Quantitative Analysis of Thyronine Derivative Activity
The precise quantification of the binding affinity and functional potency of thyronine derivatives is paramount for structure-activity relationship (SAR) studies and the selection of lead compounds. The following tables summarize key quantitative data for endogenous thyroid hormones and various synthetic thyromimetic compounds.
Table 1: Thyroid Hormone Receptor Binding Affinities of Endogenous Thyronines and Synthetic Analogs
| Compound | TRα Binding Affinity (Kd/Ki, nM) | TRβ Binding Affinity (Kd/Ki, nM) | Selectivity (TRα/TRβ) | Reference |
| Endogenous Hormones | ||||
| L-Triiodothyronine (T3) | ~0.49 | ~0.40 | ~1.2 | [4] |
| L-Thyroxine (T4) | ~7-fold lower than T3 | 10- to 30-fold lower than T3 | - | [5][6] |
| Synthetic Analogs | ||||
| Sobetirome (GC-1) | 10-fold lower than T3 | Comparable to T3 | ~10-fold for TRβ | [2] |
| Eprotirome (KB2115) | Modestly higher than TRβ | Modestly lower than TRα | Modest TRβ selectivity | [3] |
| Resmetirom (MGL-3196) | - | ~0.024-0.12 µM (EC50) | ~12.8-fold for TRβ | [7] |
| VK2809A (MB07344) | - | - | 2.5 to 15.8-fold for TRβ | [8] |
| 3,5-Diiodothyropropionic acid (DITPA) | Weak | Weak (modestly higher than TRα) | Modest TRβ selectivity | [1] |
| Triiodothyroacetic acid (Triac) | 1.5-fold higher affinity than T3 | 3.5-fold higher affinity than T3 | ~2.3-fold for TRβ | [9] |
Table 2: Functional Potency (EC50) of Thyronine Derivatives in Transactivation Assays
| Compound | Cell Line | Receptor | EC50 (nM) | Reference |
| L-Triiodothyronine (T3) | Huh-7 | TRβ | ~0.1 | [7] |
| Resmetirom (MGL-3196) | Huh-7 | TRβ | ~0.2 | [7] |
| VK2809A | - | TRβ | - | |
| Sobetirome (GC-1) | - | TRβ | - | |
| Eprotirome (KB2115) | - | TRβ | - |
Table 3: Pharmacokinetic Properties of Selected Thyronine Derivatives
| Compound | Bioavailability (%) | Half-life (t½) | Peak Plasma Concentration (Tmax) | Reference |
| Levothyroxine (T4) | up to 80% (oral) | ~190 hours | 2-4 hours | [10] |
| Liothyronine (T3) | ~90% (oral) | ~19 hours | 1-2 hours | [10] |
| ALG-055009 | 86% (softgel vs solution) | ~20 hours | - | [8] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable biochemical research. This section provides methodologies for key assays used to characterize thyronine derivatives.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Receptor source: Membrane preparations from cells or tissues expressing TRα or TRβ.
- Radioligand: [¹²⁵I]T3.
- Test compounds: Thyronine derivatives at various concentrations.
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash buffer: Ice-cold assay buffer.
- GF/C filters presoaked in 0.3% polyethyleneimine (PEI).
- Scintillation cocktail.
2. Procedure:
- Prepare receptor membranes by homogenizing cells or tissues in lysis buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in assay buffer.
- In a 96-well plate, add in the following order:
- 150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
- 50 µL of test compound at various concentrations or buffer for total binding.
- 50 µL of [¹²⁵I]T3 at a concentration at or below its Kd.
- For non-specific binding, add a high concentration of unlabeled T3.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
- Terminate the incubation by rapid vacuum filtration through the GF/C filters using a cell harvester.[11]
- Wash the filters four times with ice-cold wash buffer.[11]
- Dry the filters and add scintillation cocktail.
- Count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a thyronine derivative to activate or inhibit TR-mediated gene transcription.
1. Materials:
- Mammalian cell line (e.g., HEK293, HeLa, or HepG2).
- Expression plasmids for TRα or TRβ.
- Reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a luciferase gene (e.g., firefly luciferase).
- Control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.
- Transfection reagent.
- Cell culture medium and supplements.
- Test compounds (thyronine derivatives).
- Luciferase assay reagent.
2. Procedure:
- Seed cells in a 96-well plate and allow them to attach overnight.
- Co-transfect the cells with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
- After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
- Incubate for another 24 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
3. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the log concentration of the test compound.
- Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Protocol 3: Quantification of Thyronine Derivatives by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of thyronine derivatives in biological samples.
1. Sample Preparation (from serum):
- To 200 µL of serum, add an internal standard mixture.
- Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
- Alternatively, use liquid-liquid extraction with a suitable organic solvent.
- Evaporate the supernatant to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
- HPLC System: A system capable of gradient elution (e.g., Thermo Scientific Vanquish).
- Column: A C18 reversed-phase column (e.g., Thermo Scientific Accucore C18).
- Mobile Phase: A gradient of water and methanol containing 0.1% formic acid.
- Mass Spectrometer: A tandem mass spectrometer (e.g., Thermo Scientific TSQ Quantiva) operated in positive and negative electrospray ionization modes.
- Detection: Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
3. Data Analysis:
- Generate a calibration curve using standards of known concentrations.
- Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding and communication. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a typical experimental workflow in thyronine derivative research.
Genomic Signaling Pathway of Thyroid Hormones
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling of Thyroid Hormones via PI3K Pathway
Caption: Non-genomic signaling of T3 via the PI3K pathway.
Experimental Workflow for Novel Thyromimetic Drug Discovery
Caption: Workflow for novel thyromimetic drug discovery.
Conclusion and Future Directions
Thyronine derivatives continue to be a fertile ground for biochemical research and therapeutic innovation. The development of highly selective TRβ agonists holds immense promise for treating metabolic disorders with an improved safety profile. Future research will likely focus on elucidating the nuances of non-genomic signaling pathways, developing novel drug delivery systems to enhance tissue-specific targeting, and exploring the therapeutic potential of thyronine derivatives in other disease areas such as neurodegenerative disorders. The methodologies and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
- 1. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ninho.inca.gov.br [ninho.inca.gov.br]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. chem.uwec.edu [chem.uwec.edu]
An In-depth Technical Guide to the Solubility of Fmoc-L-thyronine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-thyronine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the expected solubility based on the general properties of Fmoc-protected amino acids and furnishes a detailed experimental protocol for determining precise solubility in a laboratory setting.
Introduction to this compound and Solubility
This compound is a derivative of the amino acid L-thyronine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino terminus. This protecting group is pivotal in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. The solubility of this compound is a critical parameter for its effective use in synthesis, influencing reaction kinetics, purity, and yield.
The solubility of a compound is determined by its molecular structure, polarity, and the properties of the solvent. The large, nonpolar Fmoc group significantly influences the solubility profile of the parent amino acid, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.
Expected Solubility in Organic Solvents
Based on the well-documented behavior of other Fmoc-protected amino acids, this compound is expected to be soluble in a range of polar aprotic solvents commonly employed in peptide synthesis. These solvents are effective at solvating the protected amino acid, facilitating its use in coupling reactions. Conversely, it is expected to have very low solubility in water.[1][2]
The table below summarizes the expected qualitative solubility of this compound in various organic solvents. This information is extrapolated from literature concerning the general solubility of Fmoc-amino acids.[3][4]
| Solvent Class | Solvent Name | Abbreviation | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide | DMF | High | A standard and widely used solvent in peptide synthesis.[4] Note that DMF can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc group.[4] |
| N-Methyl-2-pyrrolidone | NMP | High | Another common solvent for peptide synthesis, often used as an alternative to DMF.[4] It is a strong solvent for most Fmoc-amino acids. | |
| Dimethyl sulfoxide | DMSO | High | A very polar solvent, often used in mixtures to dissolve difficult sequences or reagents.[4] A 50:50 mixture of DMF and DMSO can be effective for dissolving challenging Fmoc-protected amino acids.[5] | |
| N,N-Dimethylacetamide | DMAc | High | Similar in properties to DMF and NMP, and also a suitable solvent for SPPS.[3] | |
| Chlorinated | Dichloromethane | DCM | Moderate to High | While more commonly used in Boc-based SPPS, DCM can dissolve many Fmoc-amino acids.[4] However, its use in Fmoc chemistry can be limited as it may react slowly with piperidine (the Fmoc removal reagent).[4] |
| Ethers | Tetrahydrofuran | THF | Moderate | Can be a good solvent, particularly when used with PEG-based resins.[4] |
| Nitriles | Acetonitrile | ACN | Moderate | Also reported as an excellent solvent for use with PEG-based resins.[4] |
| "Green" Solvents | 2-Methyltetrahydrofuran | 2-MeTHF | Good | Considered a more environmentally friendly alternative to traditional SPPS solvents.[6] |
| Triethyl phosphate | TEP | Good | A low-viscosity green solvent that has been shown to dissolve most Fmoc-amino acids effectively.[6] | |
| Rhodiasolv PolarClean | - | High | A green solvent reported to have excellent capacity for dissolving all Fmoc-amino acids.[6] | |
| Aqueous | Water | H₂O | Very Low / Insoluble | The hydrophobic nature of the Fmoc group makes Fmoc-protected amino acids sparingly soluble in water.[1] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for concentration measurement
-
Volumetric flasks
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that not all of it will dissolve.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Visual inspection should confirm the presence of undissolved solid at the end of this period.
-
-
Sample Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes).
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet at the bottom of the vial.
-
Transfer the aliquot to a volumetric flask and dilute it with a known volume of the same solvent to a concentration suitable for analysis.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
Dilution Factor = Final volume of diluted sample / Initial volume of aliquot
-
-
Replication:
-
Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Fmoc-L-thyronine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-L-thyronine (Fmoc-L-thyronine). The information presented herein is essential for the characterization and quality control of this critical raw material used in peptide synthesis and drug development. This document details expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that specific values may vary slightly depending on the solvent, concentration, and instrumentation used. The data presented here is a compilation based on typical values for Fmoc-protected amino acids and the thyronine structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.75 | d | 2H | Aromatic (Fmoc) |
| ~7.55 | d | 2H | Aromatic (Fmoc) |
| ~7.35 | t | 2H | Aromatic (Fmoc) |
| ~7.25 | t | 2H | Aromatic (Fmoc) |
| ~7.0-6.5 | m | 7H | Aromatic (Thyronine) |
| ~4.5-4.2 | m | 3H | CH (Fmoc), CH₂ (Fmoc) |
| ~4.3 | m | 1H | α-CH (Thyronine) |
| ~3.2 | m | 2H | β-CH₂ (Thyronine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxylic acid) |
| ~155-160 | C=O (Fmoc carbamate) |
| ~150-110 | Aromatic carbons (Fmoc & Thyronine) |
| ~65-70 | CH (Fmoc) |
| ~50-55 | α-C (Thyronine) |
| ~45-50 | CH₂ (Fmoc) |
| ~35-40 | β-C (Thyronine) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Fmoc carbamate) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1250 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₃₀H₂₅NO₆), the expected molecular weight is approximately 495.52 g/mol .
| m/z Value | Assignment |
| ~496.5 | [M+H]⁺ (Protonated molecule) |
| ~518.5 | [M+Na]⁺ (Sodium adduct) |
| ~451.5 | [M-CO₂]⁺ (Loss of carbon dioxide) |
| ~222.1 | [Fmoc-H]⁺ |
| ~179.1 | Fluorenyl cation |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 or more, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both ¹H and ¹³C NMR spectra.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify the wavenumbers of the major absorption bands.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.
-
Filter the solution through a 0.22 µm syringe filter if necessary.
Instrument Parameters (General for LC-ESI-MS):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion and major fragments (e.g., m/z 100-1000).
Data Processing:
-
The mass spectrum will be generated by the instrument's software.
-
Identify the m/z values of the major peaks, including the molecular ion and any significant fragment ions or adducts.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols: Fmoc-L-thyronine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are critical hormones that regulate metabolism, growth, and development. The incorporation of L-thyronine and its analogs into synthetic peptides is a key strategy for developing novel therapeutic agents, diagnostic tools, and research probes to study thyroid hormone function and signaling. This document provides detailed application notes and protocols for the use of Nα-Fmoc-protected L-thyronine (Fmoc-L-thyronine) in solid-phase peptide synthesis (SPPS).
Fmoc-based SPPS is the preferred method for synthesizing peptides containing modified or unusual amino acids due to its milder reaction conditions compared to Boc-chemistry.[1] However, the incorporation of bulky and sterically hindered amino acids like L-thyronine presents unique challenges that require careful optimization of synthesis parameters to achieve high purity and yield.
Key Challenges in Synthesizing Thyronine-Containing Peptides
The synthesis of peptides incorporating L-thyronine can be hampered by several factors, primarily related to its bulky diphenyl ether side chain:
-
Steric Hindrance: The large side chain of L-thyronine can impede coupling reactions, leading to incomplete acylation and deletion sequences. This is a common issue with bulky amino acids.[2]
-
Aggregation: Peptides containing hydrophobic and bulky residues like thyronine have a tendency to aggregate on the solid support. This can block reactive sites, leading to failed synthesis.[2][3]
-
Side Reactions: Although the thyronine side chain is relatively stable, the standard SPPS workflow can lead to side reactions, particularly during deprotection and cleavage steps if not properly managed.[4][5][6][7][8]
-
Difficult Purification: The hydrophobicity of thyronine-containing peptides can complicate purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| This compound | High purity (>98%) |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Solvents (DMF, DCM) | Peptide synthesis grade |
| Coupling Reagents (HCTU, HATU) | High purity |
| Base (DIPEA) | Reagent grade |
| Deprotection Solution | 20% Piperidine in DMF |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |
| HPLC Solvents (Acetonitrile, Water) | HPLC grade |
| Ion-Pairing Agent (TFA) | HPLC grade |
General SPPS Workflow for Thyronine-Containing Peptides
The following diagram illustrates the general workflow for synthesizing a peptide containing L-thyronine using Fmoc-SPPS.
Caption: General workflow for solid-phase synthesis of a thyronine-containing peptide.
Detailed Protocol for Manual SPPS
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Place 200 mg of Rink Amide resin (~0.5 mmol/g loading) in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HCTU in 2 mL of DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time.
-
After complete coupling, drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
This compound Coupling (Optimized):
-
Due to the steric bulk of this compound, a longer coupling time and potentially a different coupling reagent may be necessary.
-
Dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in 2 mL of DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2-3 minutes.
-
Add the activated solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours, or even overnight if necessary.
-
Monitor the reaction completion with a Kaiser test. A negative test (yellow/colorless) indicates successful coupling.
-
If coupling is incomplete, a second coupling with fresh reagents may be required.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent thyronine residues) until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (5 x 5 mL) and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 10-60% B over 30 minutes).
-
Detection: UV at 220 nm and 280 nm (the thyronine side chain absorbs at 280 nm).
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
-
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table provides expected ranges based on the synthesis of other bulky and modified amino acids.[14][15][16] Actual results will be sequence-dependent.
| Parameter | Expected Range | Notes |
| Coupling Efficiency | >95% | May require extended coupling times (4-12 hours) or double coupling. Monitoring with a Kaiser test is crucial. |
| Crude Peptide Purity | 40-70% | Highly sequence-dependent. Aggregation can significantly lower purity. |
| Final Yield (after purification) | 5-25% | Dependent on the number of thyronine residues, peptide length, and purification efficiency. |
Potential Side Reactions and Mitigation Strategies
The following diagram outlines potential side reactions during the synthesis of thyronine-containing peptides and strategies to minimize them.
Caption: Common side reactions and mitigation strategies in thyronine peptide synthesis.
Application: A Workflow for Screening Bioactive Thyronine Peptides
Peptides incorporating L-thyronine can be designed as agonists or antagonists of thyroid hormone receptors. The following workflow outlines a typical screening process for such synthetic peptides.
Caption: Workflow for the development and screening of bioactive thyronine-containing peptides.
By following these optimized protocols and being mindful of the potential challenges, researchers can successfully synthesize high-quality thyronine-containing peptides for a wide range of applications in biology, biochemistry, and drug discovery.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Bot Detection [iris-biotech.de]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in HPLC fractionation of thyroxine-containing thyroglobulin tryptic peptides by prior Accell ion-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. researchgate.net [researchgate.net]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Standard Fmoc Deprotection Conditions for Thyronine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. Thyronine and its iodinated derivatives, such as thyroxine (T4) and triiodothyronine (T3), are crucial amino acids in endocrinology and are increasingly incorporated into synthetic peptides for therapeutic and research purposes. This document provides a detailed overview of the standard conditions for the deprotection of Fmoc-protected thyronine residues during SPPS, along with experimental protocols and considerations for potential side reactions.
While the fundamental principles of Fmoc deprotection are broadly applicable, the unique chemical nature of the thyronine side chain—featuring a diphenyl ether linkage and, in its hormonal forms, iodine substituents—necessitates careful consideration of the deprotection conditions to ensure the integrity of the final peptide.
Standard Deprotection Reagents and Conditions
The most widely employed method for Fmoc deprotection in SPPS is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3][4]
Quantitative Data Summary
| Reagent Composition | Solvent | Typical Concentration | Standard Reaction Time | Key Considerations |
| Piperidine | DMF | 20% (v/v) | 1-2 treatments of 5-15 min | Most common and robust condition. |
| Piperidine | NMP | 20% (v/v) | 1-2 treatments of 5-15 min | N-Methyl-2-pyrrolidone can enhance resin swelling. |
| DBU / Piperidine | DMF | 2% DBU / 2% Piperidine (v/v) | 2 treatments of 2-5 min | Faster deprotection; DBU is non-nucleophilic. |
| Piperazine / HOBt | DMF | 10% Piperazine / 0.1 M HOBt | 2 treatments of 10-20 min | Milder conditions, may reduce side reactions. |
Experimental Protocols
Below are detailed protocols for the standard Fmoc deprotection of thyronine-containing peptides on a solid support.
Protocol 1: Standard Deprotection using 20% Piperidine in DMF
This is the most common and generally applicable protocol for Fmoc deprotection.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Rapid Deprotection using DBU/Piperidine
This protocol is suitable for sequences prone to aggregation or when faster cycle times are desired.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, sequencing grade
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the DBU/piperidine deprotection solution to the resin.
-
Agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the deprotected peptide-resin extensively with DMF (at least 7 times).
Potential Side Reactions and Considerations for Thyronine Residues
While standard Fmoc deprotection conditions are generally mild, several potential side reactions can occur. For thyronine-containing peptides, specific attention should be paid to the stability of the side chain.
-
Stability of the Diphenyl Ether Bond: The diphenyl ether linkage in the thyronine side chain is generally stable to the basic conditions of Fmoc deprotection.
-
Stability of Iodine Substituents: The iodo groups on the thyronine aromatic rings are also typically stable during piperidine treatment. However, prolonged exposure to strong bases or elevated temperatures should be avoided to minimize the risk of deiodination, although this is more commonly a concern during final cleavage with strong acids in the presence of certain scavengers.
-
Aspartimide Formation: If the sequence contains an Asp-Xxx motif, there is a risk of aspartimide formation, which can be exacerbated by strong bases. Using milder deprotection conditions or protecting the aspartate side chain with a group less prone to this side reaction can mitigate this issue.
-
Racemization: C-terminal cysteine residues are known to be susceptible to racemization under basic conditions. While thyronine is not as prone to this, it is a general consideration in Fmoc-SPPS.
Logical Workflow for Fmoc Deprotection in SPPS
Caption: Experimental workflow for Fmoc deprotection.
Signaling Pathway of Fmoc Deprotection
The chemical mechanism of Fmoc deprotection proceeds via a base-catalyzed β-elimination reaction.
References
Application of Fmoc-L-thyronine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of drug delivery is continually seeking innovative materials to enhance therapeutic efficacy and patient compliance. Self-assembling peptides, particularly those modified with the fluorenylmethoxycarbonyl (Fmoc) group, have emerged as promising candidates for creating biocompatible nanostructures such as hydrogels and nanoparticles for controlled drug release.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-L-thyronine as a novel biomaterial for drug delivery systems.
This compound, a derivative of the thyroid hormone L-thyronine (T3), combines the self-assembly-inducing properties of the Fmoc group with the bioactivity of the thyronine moiety. The aromatic nature of both the fluorenyl group and the thyronine side chain is anticipated to drive π-π stacking and hydrophobic interactions, leading to the formation of ordered nanostructures capable of encapsulating therapeutic agents.[3] These systems offer the potential for sustained and targeted delivery of drugs, including but not limited to chemotherapeutics, anti-inflammatory agents, and even thyroid hormones themselves for hormone replacement therapies.
These notes provide a comprehensive guide, from the preparation and characterization of this compound-based drug delivery systems to protocols for evaluating their drug release kinetics and cellular interactions. While experimental data specifically for this compound is emerging, the protocols herein are adapted from well-established methodologies for other Fmoc-amino acids and provide a robust starting point for research and development.[4][5]
Data Presentation: Physicochemical and Drug Release Properties
The successful design of a drug delivery system relies on understanding the physicochemical properties of the self-assembling molecule and the release kinetics of the encapsulated drug. The following tables summarize representative data from studies on analogous Fmoc-amino acid hydrogels, which can serve as a benchmark for formulating and evaluating this compound systems.
Table 1: Representative Physicochemical Properties of Fmoc-Amino Acid Hydrogels
| Parameter | Fmoc-Phenylalanine (Fmoc-F) | Fmoc-Tyrosine (Fmoc-Y) | Expected Range for this compound |
| Critical Gelation Concentration (CGC) | 0.5 - 2.0 % w/v | 0.3 - 1.5 % w/v | 0.2 - 2.0 % w/v |
| Hydrogel Formation pH | 4.0 - 7.0 | 5.0 - 7.5 | 4.0 - 7.5 |
| Storage Modulus (G') | 100 - 1000 Pa | 500 - 5000 Pa | 100 - 5000 Pa |
| Fiber Diameter | 20 - 100 nm | 30 - 150 nm | 20 - 200 nm |
Data compiled from analogous Fmoc-amino acid systems. Actual values for this compound may vary and require experimental determination.
Table 2: Representative In Vitro Drug Release from Fmoc-Amino Acid Hydrogels
| Model Drug | Fmoc-Amino Acid Hydrogel | Release Profile | % Cumulative Release at 24h | % Cumulative Release at 72h |
| Doxorubicin | Fmoc-FF | Sustained | ~30% | ~60% |
| Curcumin | Fmoc-FF | Sustained | ~25% | ~50% |
| Ibuprofen | Fmoc-Y | Biphasic | ~40% (initial burst) | ~70% |
| Levothyroxine | PLGA-PEG-PLGA Hydrogel | Sustained | ~10% | ~25% |
This table presents illustrative data from different Fmoc-amino acid and polymer hydrogel systems to indicate potential release profiles.[6][7] The release of a specific drug from an this compound hydrogel will depend on the drug's physicochemical properties and its interaction with the hydrogel matrix.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, characterization, and evaluation of this compound-based drug delivery systems.
Protocol 1: Preparation of this compound Hydrogel via pH Switch Method
This protocol describes the formation of an this compound hydrogel by a pH-triggered self-assembly process.[4]
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
Glucono-δ-lactone (GdL)
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of 0.1 M NaOH to deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a clear solution. The final concentration of the stock solution should be in the range of 1-5% w/v.
-
Adjust the pH of the this compound solution to approximately 8.0-9.0 with dropwise addition of 0.1 M NaOH or 0.1 M HCl if necessary.
-
To induce gelation, add a calculated amount of GdL to the this compound solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH of the solution. The amount of GdL will determine the final pH and the gelation kinetics. A starting point is a 1:2 molar ratio of this compound to GdL.
-
Gently vortex the solution for 10-20 seconds to ensure homogeneous mixing of the GdL.
-
Allow the solution to stand undisturbed at room temperature. Gelation can be observed within minutes to several hours, depending on the concentration and pH.
-
Confirm hydrogel formation by the inverted tube test, where a stable gel will not flow upon inversion.
Protocol 2: Encapsulation of a Hydrophobic Drug in this compound Nanoparticles
This protocol outlines the preparation of drug-loaded this compound nanoparticles using a solvent-switching method.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve this compound and the hydrophobic drug in a minimal amount of DMSO to create a concentrated stock solution. A typical starting concentration is 10 mg/mL for this compound and 1 mg/mL for the drug.
-
Rapidly inject the DMSO solution into a vigorously stirring aqueous phase (e.g., PBS pH 7.4) at a volume ratio of 1:10 (DMSO:PBS).
-
The rapid solvent switch will cause the co-precipitation of this compound and the drug, leading to the formation of drug-loaded nanoparticles.
-
Continue stirring the nanoparticle suspension for 2-4 hours at room temperature to allow for the stabilization of the nanoparticles.
-
To remove the organic solvent and unencapsulated drug, dialyze the nanoparticle suspension against PBS (pH 7.4) for 24-48 hours, with frequent changes of the dialysis buffer.
-
The resulting suspension of drug-loaded this compound nanoparticles can be characterized for size, morphology, and drug loading efficiency.
Protocol 3: Characterization of this compound Hydrogels
A. Rheological Analysis:
-
Perform oscillatory rheology on the prepared hydrogel using a rheometer with a parallel plate geometry.
-
Conduct a frequency sweep (0.1 to 100 rad/s) at a constant strain (typically 0.5-1%) to determine the storage modulus (G') and loss modulus (G''). A solid-like hydrogel will exhibit G' > G''.
-
Perform a strain sweep (0.01 to 100%) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield stress of the hydrogel.
B. Scanning Electron Microscopy (SEM):
-
Lyophilize the hydrogel to remove water.
-
Mount the dried hydrogel (xerogel) onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample using an SEM to visualize the nanofibrous network structure of the hydrogel.
Protocol 4: In Vitro Drug Release Study
This protocol describes how to measure the release of an encapsulated drug from an this compound hydrogel.[8]
Materials:
-
Drug-loaded this compound hydrogel
-
Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions for hydrophobic drugs)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel (e.g., 1 mL) into a dialysis bag (with a molecular weight cut-off appropriate for the drug) or directly into a vial.
-
Add a defined volume of the release medium (e.g., 10 mL) to the vial.
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9]
Visualizations: Signaling Pathways and Workflows
Thyroid Hormone Signaling Pathway
The delivery of L-thyronine or its derivatives necessitates an understanding of its mechanism of action. L-thyronine (T3) primarily acts by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.[10]
Caption: Intracellular signaling pathway of L-thyronine (T3).
Experimental Workflow for this compound Hydrogel Drug Delivery System
The following diagram illustrates the key steps involved in the development and evaluation of a drug-loaded this compound hydrogel.
Caption: Workflow for developing a drug delivery system.
Logical Relationship of Self-Assembly
The self-assembly of this compound is governed by a balance of non-covalent interactions.
Caption: Self-assembly of this compound into a hydrogel.
References
- 1. Thyroid hormones production and peripheral downstream signaling effects (WP4746) - Homo sapiens | WikiPathways [wikipathways.org]
- 2. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in vitro evaluation of injectable formulations of levothyroxine sodium using in situ forming hydrogel temperature-responsive systems based on PLA-PEG-PLA and PLGA-PEG-PLGA triblock copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyronine, a non-proteinogenic amino acid and the backbone of thyroid hormones, is a crucial component in the development of novel bioactive peptides and thyromimetics. The incorporation of L-thyronine into peptide sequences can confer unique structural and functional properties, leading to compounds with potential therapeutic applications in metabolic diseases, oncology, and beyond. This document provides detailed application notes and experimental protocols for the synthesis of thyronine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Solid-phase peptide synthesis utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the predominant method for preparing synthetic peptides.[1][2] This strategy offers mild reaction conditions and versatility, making it suitable for the synthesis of a wide array of peptide sequences, including those containing modified or unnatural amino acids like L-thyronine.
Key Considerations for Incorporating Fmoc-L-thyronine
The synthesis of peptides containing L-thyronine presents unique challenges due to its bulky diaryl ether side chain. Careful optimization of coupling conditions and consideration of side-chain protection are paramount to achieving high yields and purity.
Side-Chain Protection of the Phenolic Hydroxyl Group
A critical consideration in the synthesis of thyronine-containing peptides is the protection of the phenolic hydroxyl group on the outer phenyl ring. While some protocols for SPPS suggest that the hydroxyl groups of tyrosine may not always require protection, the specific reactivity of the thyronine side chain warrants careful consideration. The use of a tert-butyl (tBu) protecting group for the hydroxyl function of this compound is a common and recommended strategy.[1][3] This prevents potential side reactions such as O-acylation during the coupling steps. The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[1][3]
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing L-thyronine. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin or other suitable solid support
-
This compound(tBu)
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Ether (for peptide precipitation)
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 3: Coupling of this compound(tBu) and Other Amino Acids
Due to the steric hindrance of the L-thyronine side chain, a more potent coupling reagent and potentially longer coupling times are recommended.
-
In a separate vial, dissolve this compound(tBu) (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (3-5 equivalents) in DMF.
-
Add DIPEA or collidine (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For subsequent, less hindered amino acids, a coupling time of 30-60 minutes may be sufficient.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times).
Protocol 4: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.
Data Presentation
The success of peptide synthesis is evaluated by the yield and purity of the final product. The following tables provide representative data for the synthesis of thyronine-containing peptides, although specific results will be sequence-dependent.
| Parameter | Typical Range | Factors Influencing Outcome |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Sequence difficulty, coupling efficiency, side reactions |
| Final Peptide Purity (after purification) | >95% | Purification methodology and optimization |
| Overall Yield | 10-40% | Peptide length, resin loading, number of purification steps |
Table 1: General Purity and Yield Expectations for Thyronine-Containing Peptides.
| Step | Reagent | Equivalents | Reaction Time | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 3 + 15 min | UV monitoring of dibenzofulvene adduct (optional) |
| Coupling (this compound(tBu)) | This compound(tBu) | 3-5 | 1-2 hours | Kaiser Test |
| HATU/HBTU | 3-5 | |||
| DIPEA/Collidine | 6-10 | |||
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 hours | - |
Table 2: Recommended Reaction Conditions for Solid-Phase Synthesis of Thyronine-Containing Peptides.
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway of Thyroid Hormone Analogs
Many synthetic thyronine-containing peptides are designed to mimic the action of thyroid hormones. These compounds can exert their effects through both genomic and non-genomic pathways.
Caption: Genomic and non-genomic signaling pathways of thyroid hormone analogs.
Applications of Bioactive Thyronine-Containing Peptides
The synthesis of peptides incorporating L-thyronine is a burgeoning field with significant potential in drug discovery. These synthetic peptides can be designed as:
-
Thyromimetics: Analogs that mimic the effects of endogenous thyroid hormones, potentially with improved tissue selectivity and pharmacokinetic profiles.
-
TRH Analogs: Modifications to Thyrotropin-Releasing Hormone (TRH) can lead to analogs with altered stability and central nervous system activity.[4]
-
Peptide-Drug Conjugates: L-thyronine can be incorporated into peptides to facilitate targeted delivery of therapeutic agents to cells expressing thyroid hormone receptors.
The ability to chemically synthesize these complex molecules opens up avenues for systematic structure-activity relationship (SAR) studies, leading to the optimization of lead compounds for various therapeutic indications. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the exciting possibilities of thyronine-containing peptides.
References
Application Notes and Protocols for Fmoc-L-thyronine Incorporation in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified and non-canonical amino acids into peptides is a critical strategy in modern drug discovery and chemical biology. L-thyronine, a key component of thyroid hormones, and its analogs are of significant interest for the development of novel therapeutic peptides and probes to study thyroid hormone signaling. This document provides detailed application notes and protocols for the efficient incorporation of N-α-Fmoc-L-thyronine (Fmoc-T4) into peptide sequences using automated solid-phase peptide synthesizers (SPPS).
Due to its significant steric bulk, the efficient coupling of Fmoc-L-thyronine presents a challenge in automated peptide synthesis. Incomplete coupling can lead to deletion sequences, resulting in difficult purification and reduced overall yield. These notes provide recommendations for optimized coupling conditions, reagent selection, and post-synthesis handling to maximize the success of synthesizing thyronine-containing peptides.
Properties of this compound
| Property | Value |
| Molecular Formula | C30H25I4NO6 |
| Molecular Weight | 1002.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C, protected from light and moisture |
Recommended Protocols for Automated Synthesis
The incorporation of the sterically hindered this compound requires optimized protocols to ensure high coupling efficiency. The following sections detail recommended procedures for automated peptide synthesizers.
Resin and Linker Selection
The choice of resin and linker depends on the desired C-terminal functionality of the peptide. For C-terminal amides, a Rink Amide resin is commonly used. For C-terminal carboxylic acids, a Wang or 2-chlorotrityl chloride resin is suitable. The loading capacity of the resin should be considered, with lower loading capacities (0.3-0.5 mmol/g) often being beneficial for the synthesis of long or difficult sequences, as this can reduce steric hindrance between growing peptide chains.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step and should be performed under standard conditions to ensure complete deprotection without damaging the peptide chain.
Protocol:
-
Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
The deprotection is typically performed in two stages: a short initial treatment (1-2 minutes) followed by a longer treatment (5-10 minutes).
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-adduct.
Monitoring the Fmoc deprotection by UV absorbance of the dibenzofulvene-piperidine adduct can provide a semi-quantitative measure of the reaction progress.[1]
This compound Coupling
Due to its steric hindrance, a standard single coupling of this compound may not be sufficient for complete reaction. A double coupling strategy is highly recommended. The choice of coupling reagent is also critical for achieving high efficiency.
Recommended Coupling Reagents:
-
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient coupling reagents suitable for hindered amino acids.
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide (DIC) in combination with Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) provides a potent and low-racemization coupling cocktail.
Protocol for Double Coupling:
-
First Coupling:
-
Dissolve 3-5 equivalents of this compound and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a tertiary base, such as N,N-diisopropylethylamine (DIPEA).
-
Add the activation mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the coupling procedure with a fresh solution of activated this compound.
-
Allow the second coupling to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
After the second coupling, a ninhydrin test (Kaiser test) should be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.
Capping
If the ninhydrin test indicates incomplete coupling after the double coupling, a capping step is recommended to block any unreacted amino groups. This prevents the formation of deletion sequences in the subsequent synthesis steps.
Protocol:
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol:
-
Wash the resin-bound peptide with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude thyronine-containing peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Purification
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The specific gradient will need to be optimized for each peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
Analysis
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.
Analytical HPLC: The purity of the final peptide should be assessed by analytical RP-HPLC.
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of a hypothetical thyronine-containing peptide. Note: This data is for example purposes only and actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Coupling Efficiency of this compound with Different Coupling Reagents (Hypothetical Data)
| Coupling Reagent | Coupling Time (per coupling) | Number of Couplings | Coupling Efficiency (%) |
| HBTU/DIPEA | 60 min | 2 | >98% |
| HATU/DIPEA | 45 min | 2 | >99% |
| DIC/Oxyma | 60 min | 2 | >97% |
| DIC/HOBt | 60 min | 2 | ~95% |
Table 2: Purity of a Crude Thyronine-Containing Peptide (Hypothetical Data)
| Synthesis Protocol | Main Product Purity (by HPLC) | Major Impurities |
| Single Coupling (HBTU) | ~70% | Deletion sequence (n-1) |
| Double Coupling (HATU) | >90% | Minor side-products |
Visualizations
References
Application Notes and Protocols for the Cleavage of L-thyronine Containing Peptides from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides containing modified amino acids, such as L-thyronine, is critically dependent on the final cleavage step, where the peptide is released from the solid-phase resin and all protecting groups are removed. L-thyronine, with its electron-rich diphenyl ether and di-iodo-substituted phenolic ring, presents unique challenges during cleavage. The acidic conditions required for cleavage can generate reactive cationic species that may lead to unwanted side reactions, such as alkylation or degradation of the L-thyronine residue.
These application notes provide a detailed overview of the considerations and protocols for the efficient cleavage of L-thyronine-containing peptides from various solid-phase resins. The information presented is intended to guide researchers in selecting the optimal cleavage strategy to maximize peptide yield and purity.
Challenges in Cleaving L-thyronine Peptides
The primary challenge in the cleavage of peptides containing L-thyronine is the prevention of side reactions on the electron-rich aromatic rings. During the trifluoroacetic acid (TFA)-mediated cleavage, carbocations are generated from the cleavage of the linker from the resin and from the removal of side-chain protecting groups (e.g., Boc, Trt). These carbocations can electrophilically attack the aromatic rings of L-thyronine, leading to byproducts and a reduction in the yield of the desired peptide.
Therefore, the selection of an appropriate cleavage cocktail containing a combination of scavengers is crucial to quench these reactive species and protect the integrity of the L-thyronine residue.
Cleavage Cocktail Recommendations
The choice of cleavage cocktail is paramount for the successful cleavage of L-thyronine-containing peptides. While a standard cocktail of TFA, triisopropylsilane (TIS), and water can be effective for many peptides, the presence of the sensitive L-thyronine residue necessitates a more robust scavenger mixture.
Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail | Composition (v/v) | Key Scavengers & Their Roles | Recommended For | Potential Drawbacks |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS: Reduces trityl and other carbocations. H₂O: Proton source and helps dissolve the peptide. | Peptides without highly sensitive residues. | May not be sufficient to prevent side reactions on L-thyronine. |
| Reagent K [1][2] | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Scavenger for carbocations. Thioanisole: Soft scavenger, protects against re-attachment to resin. EDT: Strong reducing scavenger, particularly for trityl groups. | Peptides containing Trp, Tyr, Met, Cys, and likely L-thyronine. | Malodorous due to thio-compounds. |
| TFA/TIS/EDT/H₂O | 94% TFA, 1% TIS, 2.5% EDT, 2.5% H₂O | TIS & EDT: Combination provides robust scavenging of various carbocations. | Peptides with Trp, Cys, Met. A good starting point for L-thyronine. | Malodorous. |
For peptides containing L-thyronine, Reagent K is highly recommended due to its comprehensive scavenger composition that can effectively protect the electron-rich aromatic system from electrophilic attack.
Experimental Protocols
General Resin Preparation for Cleavage
Prior to cleavage, the peptide-resin must be thoroughly washed to remove any residual reagents from the synthesis, particularly dimethylformamide (DMF), which can interfere with the cleavage reaction.
-
Transfer the peptide-resin to a suitable reaction vessel with a frit.
-
Wash the resin sequentially with the following solvents (2-3 times each, with 1-2 minutes of agitation per wash):
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual solvent.
Full Cleavage Protocol using Reagent K
This protocol is designed for the cleavage of up to 100 mg of peptide-resin.
Materials:
-
Dry peptide-resin
-
Reagent K (freshly prepared): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT
-
Cold diethyl ether (pre-chilled to -20°C)
-
Centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Place the dry peptide-resin in a clean, dry reaction vessel.
-
Add 2-3 mL of freshly prepared Reagent K to the resin.
-
Seal the vessel and gently agitate at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the type of resin linker.
-
After the incubation period, filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrate with the initial collection.
-
Transfer the TFA solution containing the peptide to a centrifuge tube.
-
Slowly add 10 volumes of cold diethyl ether to the TFA solution to precipitate the peptide. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in a fresh portion of cold diethyl ether and repeat the centrifugation and decanting steps. This wash step should be repeated 2-3 times to remove residual scavengers and cleavage byproducts.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen gas to remove the bulk of the ether.
-
For complete drying, place the open tube in a desiccator under vacuum for several hours or overnight.
Post-Cleavage Analysis
After cleavage and drying, it is essential to analyze the crude peptide to determine its purity and confirm its identity.
Table 2: Analytical Techniques for Characterization of L-thyronine Peptides
| Analytical Technique | Purpose | Key Considerations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude peptide and for purification. | A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. Fragmentation analysis (MS/MS) can confirm the peptide sequence.[3][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the peptide, including the integrity of the L-thyronine residue. | 1H and 13C NMR can provide detailed structural information.[6][7] |
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Experimental workflow for the cleavage of a peptide from solid-phase resin.
Thyroid Hormone Signaling Pathway
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Fmoc-L-thyronine as a Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-thyronine is a crucial building block for the synthesis of peptidomimetics targeting thyroid hormone receptors (TRs). Thyronine derivatives are of significant interest in drug discovery for their potential to modulate metabolic processes, with applications in conditions such as dyslipidemia, nonalcoholic fatty liver disease (NAFLD), and metabolic syndrome. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this non-canonical amino acid into peptide sequences, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. These peptidomimetics can be designed to exhibit selective affinity for TR isoforms (TRα and TRβ), potentially minimizing the side effects associated with non-selective thyroid hormone analogs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H25NO6 |
| Molecular Weight | 495.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO |
| Storage | Store at 2-8°C, protected from light and moisture |
Solid-Phase Peptide Synthesis (SPPS) Protocols
The following protocols are based on established Fmoc-SPPS methodologies and have been adapted for the incorporation of the bulky this compound residue.
Resin Selection and Loading
The choice of resin depends on the desired C-terminal functionality of the peptidomimetic. For a C-terminal amide, a Rink Amide resin is recommended. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.
Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin:
-
Swell 1 g of 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of this compound and 4 equivalents of diisopropylethylamine (DIPEA) in DCM (10 mL).
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the resin.
Fmoc Deprotection
The Fmoc protecting group is removed to expose the free amine for the subsequent coupling reaction.
Protocol for Fmoc Deprotection:
-
Swell the Fmoc-protected peptidyl-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
Due to the steric hindrance of L-thyronine, a potent coupling reagent is recommended to ensure high coupling efficiency.
Protocol for Coupling this compound:
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate the mixture by stirring for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or the temperature can be slightly elevated (e.g., to 40°C).
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x).
Cleavage and Deprotection
The final step involves cleaving the peptidomimetic from the resin and removing the side-chain protecting groups.
Protocol for Cleavage from Resin:
-
Wash the peptidyl-resin with DCM (3x) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Representative Coupling Efficiency and Yield for a Thyronine-Containing Tripeptide
| Coupling Step | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%)* | Overall Yield (%)** |
| Fmoc-Ala-OH | HATU/DIPEA | 2 | >99 | - |
| This compound | HATU/DIPEA | 4 | ~95 | - |
| Fmoc-Gly-OH | HATU/DIPEA | 2 | >99 | ~85 |
*Coupling efficiency determined by Kaiser test and/or quantitative Fmoc analysis. **Overall yield after cleavage and purification by RP-HPLC.
Table 2: Analytical Characterization of a Purified Thyronine-Containing Peptide
| Analytical Method | Result |
| RP-HPLC Purity | >98% |
| Mass Spectrometry (ESI-MS) | [M+H]+ calculated vs. found: within 0.5 Da |
Potential Side Reactions and Mitigation
-
Racemization: Histidine and cysteine are particularly prone to racemization during coupling. Using coupling reagents like HATU or HCTU with collidine as a base instead of DIPEA can minimize this side reaction.[1]
-
Aspartimide Formation: Sequences containing aspartic acid can form a cyclic aspartimide, especially under basic conditions. Using a milder base for Fmoc deprotection or protecting the backbone amide can reduce this side reaction.
-
Incomplete Coupling: The bulky nature of L-thyronine can lead to incomplete coupling. Using more potent activating reagents (e.g., HATU), longer coupling times, or double coupling can improve the efficiency.[1]
Visualization of Relevant Pathways and Workflows
Caption: Workflow for the synthesis of thyronine-containing peptidomimetics.
Caption: Genomic signaling pathway of thyroid hormone receptors.
References
Application Notes and Protocols for Post-Synthesis Modification of Peptides with L-Thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of L-thyronine (T3), the biologically active form of thyroid hormone, into peptide structures offers a compelling avenue for the development of novel therapeutics and research tools. Post-synthesis modification allows for the precise placement of L-thyronine onto a pre-assembled peptide backbone, enabling the creation of conjugates with tailored biological activities. This document provides detailed application notes and experimental protocols for the chemical conjugation of L-thyronine to peptides, focusing on established and reliable methodologies. Applications of these modified peptides can range from targeted hormone delivery to the investigation of specific thyroid hormone receptor interactions and the development of novel treatments for metabolic disorders.[1]
Core Concepts in Peptide Modification
Post-synthesis modification of peptides relies on the principles of biorthogonal chemistry, where a chemical reaction can occur in the presence of other functional groups without interfering with them.[2] The most common strategies involve the reaction of two mutually reactive functional groups, one on the peptide and one on the molecule to be conjugated.
Key Methodologies for L-Thyronine Conjugation:
-
Amine-Reactive Chemistry: This approach targets the N-terminal amine or the side chain of lysine residues on the peptide. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds.[3][4][5]
-
Thiol-Reactive Chemistry: This method provides site-specific modification by targeting the thiol group of cysteine residues. Maleimide chemistry is a popular choice for this purpose, forming a stable thioether linkage.[6][7][8]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[2][9][10][11][12]
Experimental Protocols
The following protocols provide a step-by-step guide for the post-synthesis modification of peptides with L-thyronine. These protocols are generalized and may require optimization based on the specific peptide sequence and desired final product.
Protocol 1: L-Thyronine Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of an NHS-ester derivative of L-thyronine to a peptide containing a primary amine (N-terminus or lysine side chain).
Workflow Diagram:
Materials:
-
Purified peptide with at least one primary amine.
-
L-Thyronine N-hydroxysuccinimide (T3-NHS) ester.
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3][13]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF).
Procedure:
-
Peptide Preparation: Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS) protocols.[14] Following cleavage from the resin and deprotection, purify the peptide by RP-HPLC to >95% purity. Lyophilize the purified peptide.
-
Preparation of L-Thyronine-NHS Ester: L-thyronine can be activated to its NHS ester by reacting its carboxylic acid group with N,N'-dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents in the presence of N-hydroxysuccinimide. This derivative is also commercially available from various suppliers.
-
Conjugation Reaction: a. Dissolve the purified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[13] b. Dissolve the T3-NHS ester in a minimal amount of DMF or DMSO.[3] c. Add the T3-NHS ester solution to the peptide solution. A molar excess of the NHS ester (typically 5-10 fold) is recommended to drive the reaction to completion.[13] d. Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted T3-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the L-thyronine-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Quantitative Data Summary (Typical):
| Parameter | Value | Reference |
| Peptide Purity (pre-conjugation) | >95% | Internal Standard |
| Molar Excess of T3-NHS Ester | 5-10 fold | [13] |
| Reaction Time | 1-4 hours | Internal Standard |
| Conjugation Yield (crude) | 60-80% | Internal Standard |
| Final Purity (post-purification) | >98% | Internal Standard |
Protocol 2: L-Thyronine Conjugation via Maleimide Chemistry
This protocol outlines the site-specific conjugation of a maleimide-functionalized L-thyronine derivative to a peptide containing a cysteine residue.
Workflow Diagram:
Materials:
-
Purified peptide containing a single cysteine residue.
-
L-Thyronine-maleimide derivative.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.[15]
-
Anhydrous DMF or DMSO.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
RP-HPLC system.
-
Mass spectrometer.
Procedure:
-
Peptide Preparation: Synthesize and purify the cysteine-containing peptide as described in Protocol 1. Ensure the cysteine thiol is in its reduced form. If necessary, treat the peptide with a reducing agent like TCEP prior to conjugation.
-
Preparation of L-Thyronine-Maleimide: This derivative can be synthesized by reacting the amine of L-thyronine with a maleimide-containing linker that has an amine-reactive group (e.g., an NHS ester).
-
Conjugation Reaction: a. Dissolve the peptide in the conjugation buffer. b. Dissolve the L-thyronine-maleimide in a minimal amount of DMF or DMSO. c. Add the L-thyronine-maleimide solution to the peptide solution. A 10-20 fold molar excess of the maleimide derivative is often used.[6] d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification and Characterization: Purify and characterize the L-thyronine-peptide conjugate as described in Protocol 1.
Quantitative Data Summary (Typical):
| Parameter | Value | Reference |
| Peptide Purity (pre-conjugation) | >95% | Internal Standard |
| Molar Excess of T3-Maleimide | 10-20 fold | [6] |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | [6] |
| Conjugation Yield (crude) | 70-90% | Internal Standard |
| Final Purity (post-purification) | >98% | Internal Standard |
Protocol 3: L-Thyronine Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide- or alkyne-functionalized L-thyronine to a peptide containing the complementary functional group.
Workflow Diagram:
Materials:
-
Purified peptide functionalized with either an azide or an alkyne group.
-
L-Thyronine functionalized with the complementary group (alkyne or azide).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand.
-
Solvent: e.g., a mixture of water and t-butanol or DMSO.
-
RP-HPLC system.
-
Mass spectrometer.
Procedure:
-
Peptide and L-Thyronine Preparation: Synthesize the peptide with an incorporated azide or alkyne-containing amino acid. Synthesize or procure the L-thyronine derivative with the corresponding reactive partner.
-
Conjugation Reaction: a. Dissolve the peptide and the L-thyronine derivative in the chosen solvent system. b. Prepare a stock solution of the copper catalyst by mixing CuSO₄ and TBTA. c. Prepare a fresh stock solution of sodium ascorbate. d. Add the copper catalyst and then the sodium ascorbate to the peptide/thyronine mixture to initiate the reaction. e. Stir the reaction at room temperature for 1-12 hours.
-
Purification and Characterization: Purify and characterize the conjugate as described in the previous protocols.
Quantitative Data Summary (Typical):
| Parameter | Value | Reference |
| Peptide Purity (pre-conjugation) | >95% | Internal Standard |
| Reactant Equivalents | 1.1-1.5 eq. of one reactant | Internal Standard |
| Copper Catalyst | 0.1-1.0 eq. | Internal Standard |
| Sodium Ascorbate | 1-5 eq. | Internal Standard |
| Reaction Time | 1-12 hours | Internal Standard |
| Conjugation Yield (crude) | >90% | [9] |
| Final Purity (post-purification) | >98% | Internal Standard |
Signaling Pathways of L-Thyronine Modified Peptides
While the canonical signaling of thyroid hormones through nuclear receptors is well-established, the pathways modulated by synthetic L-thyronine-peptide conjugates can be more diverse and are an active area of research. The specific signaling will depend on the nature of the peptide carrier.
Potential Signaling Mechanisms:
-
Targeted Delivery to Thyroid Hormone Receptors (TRs): A peptide carrier can be designed to target specific tissues or cell types, thereby delivering L-thyronine to its nuclear receptors (TRα and TRβ) in a more controlled manner. This could potentially reduce off-target effects.
Targeted delivery and nuclear receptor signaling of a Peptide-T3 conjugate. -
Modulation of Non-Genomic Thyroid Hormone Signaling: L-thyronine can also exert rapid, non-genomic effects through membrane-bound receptors and signaling cascades. Peptide conjugation could be used to create probes to specifically investigate these pathways, for example, by preventing nuclear entry.
-
Novel Receptor Interactions: The peptide component of the conjugate could interact with its own receptor, bringing the L-thyronine moiety into proximity with other signaling molecules, potentially leading to novel or synergistic effects.
Conclusion
The post-synthesis modification of peptides with L-thyronine is a powerful strategy for creating sophisticated molecular tools and potential therapeutics. The choice of conjugation chemistry will depend on the specific peptide sequence and the desired properties of the final conjugate. The protocols and data presented here provide a solid foundation for researchers to design and execute these modifications, opening up new avenues for exploring the diverse biological roles of thyroid hormones and for developing targeted therapies for a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. stallardediting.com [stallardediting.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. bachem.com [bachem.com]
- 8. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. interchim.fr [interchim.fr]
- 14. youtube.com [youtube.com]
- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Thyronine Solubility in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Fmoc-L-thyronine in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in DMF?
A1: The poor solubility of this compound in DMF is a known issue that can be attributed to several factors. The large, hydrophobic nature of the thyronine side chain, coupled with the bulky Fmoc protecting group, can lead to strong intermolecular interactions and aggregation. This aggregation can result in the formation of secondary structures, such as β-sheets, which are less soluble in common organic solvents like DMF.
Q2: What are the immediate signs of poor this compound solubility during my experiment?
A2: You may observe several indicators of poor solubility. Visually, you might see suspended particles or a cloudy appearance after adding the this compound to DMF. During the coupling reaction, you may notice incomplete dissolution of the amino acid, leading to a lower effective concentration and consequently, a poor coupling efficiency. This can be later confirmed by a positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
Q3: Can I just use more DMF to dissolve the this compound?
A3: While increasing the solvent volume might seem like a straightforward solution, it is often not the most effective or efficient approach in SPPS. A larger solvent volume can dilute the reactants, potentially slowing down the reaction kinetics. Furthermore, it increases solvent consumption and waste. It is generally preferable to explore alternative solvents or additives to enhance solubility.
Q4: Are there any "greener" solvent alternatives to DMF for dissolving this compound?
A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents for SPPS. Some alternatives to DMF that may offer better solubility for challenging amino acids include N-methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and newer bio-based solvents. However, it is important to test the compatibility of these solvents with your specific resin and synthesis conditions.
Troubleshooting Guide
Problem: this compound fails to dissolve completely in DMF.
| Possible Cause | Recommended Solution |
| Intermolecular Aggregation | 1. Sonication: Use an ultrasonic bath to sonicate the solution for 5-15 minutes to break up aggregates. 2. Gentle Heating: Warm the solution to 30-40°C. Avoid excessive heat to prevent degradation. |
| Insufficient Solvent Polarity | 1. Use a More Polar Solvent: Substitute DMF with N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). 2. Solvent Mixtures: Prepare a co-solvent system, such as DMF/NMP (1:1) or DMF/DMSO (1:1). |
| Concentration Too High | 1. Stepwise Addition: Add the this compound to the solvent in smaller portions while stirring. 2. Slight Dilution: If permissible by the protocol, slightly increase the solvent volume. |
Problem: Poor coupling efficiency of this compound.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | 1. Ensure Complete Dissolution First: Before adding the solution to the resin, ensure the this compound is fully dissolved using the techniques mentioned above (sonication, gentle heating, alternative solvents). |
| On-Resin Aggregation | 1. Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt, such as Lithium Chloride (LiCl) (e.g., 0.1 M), to the solvent to disrupt secondary structures. 2. Use High-Swelling Resin: Employ a resin with higher swelling capacity to improve solvent and reagent accessibility. |
| Steric Hindrance | 1. Extended Coupling Time: Increase the coupling reaction time to allow for the sterically hindered amino acid to react. 2. Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. |
Experimental Protocols
Protocol 1: Enhanced Dissolution of this compound in DMF
-
Weigh the required amount of this compound and the coupling agent (e.g., HBTU) into a clean, dry reaction vessel.
-
Add the calculated volume of DMF.
-
Place the vessel in an ultrasonic bath and sonicate for 10-15 minutes.
-
If dissolution is still incomplete, gently warm the solution to 35°C while stirring.
-
Once fully dissolved, allow the solution to cool to room temperature before proceeding with the activation and coupling steps.
Protocol 2: this compound Coupling using a DMF/NMP Co-solvent
-
Prepare a 1:1 (v/v) mixture of DMF and NMP.
-
Weigh the required amount of this compound and the coupling agent into a reaction vessel.
-
Add the DMF/NMP co-solvent to the vessel.
-
Stir the mixture at room temperature until the solids are completely dissolved.
-
Proceed with the standard activation and coupling protocol for your SPPS workflow.
Visualizations
Technical Support Center: Fmoc-L-thyronine Coupling Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the coupling of Fmoc-L-thyronine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
This compound is a sterically bulky amino acid, which can lead to slower reaction kinetics and incomplete coupling compared to smaller amino acids. This hindrance requires careful optimization of coupling reagents, reaction times, and conditions to ensure high efficiency and prevent the formation of deletion sequences.[1]
Q2: What are the recommended starting conditions for a standard this compound coupling reaction?
For a standard manual coupling, begin by using 4-5 equivalents of the this compound, an equivalent amount of a suitable coupling reagent (like HCTU or HATU), and 8-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) relative to the resin loading capacity.[2] The reaction is typically performed in N,N-Dimethylformamide (DMF).[2] Due to potential steric hindrance, a longer initial coupling time of 1 to 4 hours is recommended.[2]
Q3: How can I effectively monitor the completion of the coupling reaction?
The most common method for monitoring the presence of unreacted primary amines on the resin is the qualitative Kaiser test.[3] A sample of resin beads is taken after the coupling step and washed thoroughly before adding the test reagents.[3]
-
Negative Result (Yellow/Colorless Beads): Indicates a complete reaction, as there are no free primary amines.
-
Positive Result (Intense Blue Beads): Indicates the presence of unreacted amines and an incomplete coupling.[3]
For sequences where this compound is coupled to a secondary amine (like proline), the Kaiser test is unreliable. In such cases, a chloranil or isatin test should be used.[3]
Q4: What steps should I take if the Kaiser test is positive, indicating an incomplete coupling?
If the coupling is found to be incomplete, a structured approach is necessary:
-
Perform a Second Coupling (Recouple): The most straightforward solution is to repeat the coupling step with a fresh solution of the activated this compound.[3]
-
Change Reaction Conditions: If the second coupling is still unsuccessful, peptide aggregation may be the issue. Consider switching to a different solvent system, such as N-Methyl-2-pyrrolidone (NMP) or adding DMSO, which can help disrupt secondary structures that cause aggregation.[1][3]
-
Capping: If unreacted amines persist after recoupling, they must be "capped" to prevent the formation of deletion peptide impurities in subsequent steps.[3] This is achieved by acetylating the free amines using a solution like acetic anhydride and a base.[3][4]
Q5: Which coupling reagents are most effective for a hindered amino acid like this compound?
For sterically demanding couplings, stronger activating reagents are recommended. Uronium/aminium-based reagents are generally very effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most powerful coupling reagents, especially for hindered amino acids.[3][5]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and commonly used reagent in automated and manual synthesis.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly effective, particularly in minimizing racemization.[4]
Q6: Can elevated temperatures or microwave synthesis be used to improve coupling efficiency?
Yes, both mild heating and microwave-assisted synthesis can significantly reduce reaction times and overcome the kinetic barriers associated with hindered couplings.
-
Conventional Heating: Increasing the reaction temperature to 50-60°C can enhance coupling efficiency.[1]
-
Microwave Synthesis: Automated microwave peptide synthesizers can complete coupling steps in minutes (e.g., 2-5 minutes at 75-90°C).[4][6] However, it is crucial to note that elevated temperatures can increase the risk of side reactions, particularly racemization of the amino acid.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Positive Kaiser Test after initial coupling | 1. Incomplete reaction due to steric hindrance. 2. On-resin peptide aggregation is blocking reactive sites. | 1. Perform a double coupling.[3] 2. Switch to a more potent coupling reagent like HATU.[3] 3. Change the solvent from DMF to NMP or a DMSO-containing mixture.[3] 4. Use microwave heating to accelerate the reaction.[4] |
| Low yield of the final purified peptide | 1. Accumulation of incomplete couplings throughout the synthesis. 2. Poor swelling of the resin, reducing the accessibility of reactive sites. | 1. Implement a capping step after double coupling for any difficult residues to terminate deletion sequences.[3] 2. Ensure the chosen resin swells adequately in the reaction solvent; consider switching solvents if necessary.[1] |
| Presence of unexpected deletion peaks in HPLC/MS analysis | 1. Failure to achieve complete coupling at one or more steps. 2. Ineffective capping of unreacted amines. | 1. Optimize the coupling time for this compound and other bulky residues. 2. Ensure the capping solution is fresh and the reaction is allowed to proceed to completion.[4] |
| Presence of a peak with the same mass but different retention time | 1. Racemization of the this compound during activation/coupling. | 1. Avoid excessively long pre-activation times. 2. Minimize the use of high temperatures unless necessary.[7] 3. Use a phosphonium-based reagent like PyBOP with a non-coordinating base like DIPEA, which can reduce racemization risk.[4] |
Quantitative Data Summary
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Reagent | Class | Equivalents (vs. Resin) | Base (Equivalents) | Solvent | Typical Time (RT) | Notes |
| HATU | Uronium/Aminium | 4-5 | DIPEA (8-10) | DMF/NMP | 1 - 4 hours | Highly effective for hindered couplings.[2][5] |
| HCTU | Uronium/Aminium | 4-5 | DIPEA (8-10) | DMF/NMP | 1 - 4 hours | A common and powerful reagent.[2] |
| PyBOP | Phosphonium | 4-5 | DIPEA (8-10) | DMF | 1 - 4 hours | Excellent for minimizing racemization risk.[4] |
| DIC/Oxyma | Carbodiimide | 5 | N/A | DCM/DMF | 2 - 6 hours | A cost-effective option, though may be slower.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 7-10 minutes.[2] Drain and repeat for another 7-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Activation: In a separate vessel, dissolve this compound (4-5 eq.), a coupling reagent (e.g., HATU, 4-5 eq.), and a base (e.g., DIPEA, 8-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[2]
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times).[2]
-
Monitoring: Perform a Kaiser test (Protocol 2) to check for reaction completion.[3]
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Collection: Remove a small sample of resin beads (approx. 5 mg) and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).
-
Heating: Heat the test tube at 100°C for 5 minutes.[3]
-
Observation: Observe the color of the beads. Blue indicates a positive result (incomplete coupling), while yellow/colorless indicates a negative result (complete coupling).[3]
Protocol 3: Capping of Unreacted Amines
-
Washing: Wash the resin with DMF (3 times).
-
Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride, a base (like pyridine or DIPEA), and DMF in a 1:1:8 ratio.
-
Reaction: Add the capping solution to the resin and agitate at room temperature for 30-45 minutes.[4]
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next synthesis cycle.[4]
Visualizations
Caption: Standard workflow for coupling this compound, including monitoring and troubleshooting steps.
Caption: Decision tree for troubleshooting an incomplete this compound coupling reaction.
References
Preventing side reactions during Fmoc-L-thyronine incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of Fmoc-L-thyronine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the incorporation of this compound?
A1: The primary challenges stem from the unique structure of L-thyronine, which is a bulky, non-standard amino acid containing a diaryl ether linkage and iodine atoms. These features can lead to:
-
Steric Hindrance: The bulky nature of the thyronine side chain can impede coupling efficiency, leading to incomplete reactions and deletion sequences.
-
Side Reactions of the Phenolic Hydroxyl Group: The unprotected phenolic hydroxyl group is nucleophilic and can undergo side reactions, such as O-acylation, during peptide synthesis.
-
Potential for Deiodination: The iodine atoms on the aromatic rings may be susceptible to removal, particularly during the final cleavage step with strong acids.
-
Diaryl Ether Bond Stability: While generally stable, the diaryl ether bond could be susceptible to cleavage under harsh acidic conditions.
Q2: Is it necessary to protect the phenolic hydroxyl group of L-thyronine during Fmoc-SPPS?
A2: Yes, it is highly recommended to protect the phenolic hydroxyl group of L-thyronine to prevent side reactions. The most common protecting group for the analogous amino acid, tyrosine, in Fmoc-SPPS is the tert-butyl (tBu) group.[1] Therefore, using This compound(tBu)-OH is the recommended starting material. The tBu group is stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: Due to the steric hindrance of the L-thyronine side chain, standard coupling reagents like DIC/HOBt may result in lower coupling yields. More potent activating reagents are recommended to overcome this challenge. The most commonly used and effective coupling reagents for hindered amino acids are aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . These reagents generally provide faster reaction times and higher coupling efficiencies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Incorporation Efficiency / Deletion Sequence | 1. Incomplete coupling due to steric hindrance. 2. Premature Fmoc deprotection. | 1. Use a more potent coupling reagent like HATU or HBTU. 2. Perform a double coupling. 3. Increase the coupling time. 4. Ensure high-purity this compound is used. |
| Unexpected Side Product(s) Detected by Mass Spectrometry | 1. O-acylation of the unprotected phenolic hydroxyl group. 2. Deiodination during TFA cleavage. 3. Alkylation of the thyronine side chain by carbocations generated during cleavage. 4. Cleavage of the diaryl ether bond. | 1. Use this compound with a protected phenolic hydroxyl group (e.g., tBu). 2. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[2] 3. Add scavengers such as phenol or thioanisole to the cleavage cocktail. 4. Use optimized, milder cleavage conditions and avoid prolonged exposure to strong acid. |
| Poor Solubility of the Peptide | The hydrophobic nature of the L-thyronine residue can contribute to aggregation. | 1. Incorporate solubilizing tags or use a more hydrophilic resin. 2. Perform synthesis at an elevated temperature. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Advantages | Disadvantages | Recommended Use |
| HATU | - Very high coupling efficiency, especially for hindered amino acids. - Fast reaction rates. - Low racemization. | - Higher cost compared to other reagents. - Can potentially cause side reactions if not used correctly. | Recommended for difficult couplings, including the incorporation of this compound. |
| HBTU | - High coupling efficiency. - Good for routine and difficult couplings. - Less expensive than HATU. | - Can cause guanidinylation of the N-terminal amine as a side reaction. | A good alternative to HATU for this compound incorporation. |
| DIC/HOBt | - Cost-effective. - Widely used for standard amino acids. | - May have lower efficiency for sterically hindered amino acids like L-thyronine. - Slower reaction times. | May require double coupling and longer reaction times for this compound. |
Table 2: Common TFA Cleavage Cocktails and Scavenger Functions
| Reagent Cocktail (v/v) | Scavengers | Function of Scavengers | Recommended Use |
| TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | - TIS is a carbocation scavenger, preventing alkylation of sensitive residues.[2] - Water helps to suppress side reactions. | A general-purpose cleavage cocktail suitable for many peptides, including those containing thyronine.[2] |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | - Phenol and thioanisole are effective carbocation scavengers. - EDT is a scavenger for protecting groups like Trt and helps prevent side reactions with Cys and Met. | A robust cocktail for complex peptides with multiple sensitive residues. |
| Reagent R: TFA/Thioanisole/Anisole/EDT (90:5:2:3) | Thioanisole, Anisole, EDT | - Provides strong scavenging for Arg(Pmc/Pbf) protecting groups. - Minimizes attachment of Trp to the linker. | Useful for peptides containing arginine and tryptophan.[3] |
Experimental Protocols
Protocol 1: Incorporation of this compound(tBu)-OH using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the coupling solution and vortex for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin and agitate for 2-4 hours at room temperature. For difficult couplings, the reaction can be allowed to proceed overnight.
-
Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Cleavage and Deprotection of a Thyronine-Containing Peptide
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the fully synthesized peptide-resin using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) in a fume hood.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation and Washing: Centrifuge the peptide precipitate, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Mandatory Visualizations
Caption: General workflow for Fmoc-SPPS of a thyronine-containing peptide.
Caption: Troubleshooting decision tree for thyronine peptide synthesis.
Caption: Potential signaling pathway for a synthetic thyronine-containing peptide.
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
Troubleshooting incomplete Fmoc deprotection of thyronine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of Fmoc-protected thyronine and related sterically hindered amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection when incorporating thyronine?
Incomplete Fmoc deprotection of thyronine is often attributed to a combination of factors:
-
Steric Hindrance: The thyronine side chain, with its bulky diaryl ether structure, can physically block the piperidine base from accessing the Fmoc group's acidic proton on the fluorene ring.
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin support, trapping the N-terminal Fmoc group and making it inaccessible to deprotection reagents.[1] This is a common issue in "difficult" sequences.
-
Suboptimal Reagent Conditions: The quality of the solvent and the concentration or reaction time of the base are critical. Using dimethylformamide (DMF) that is not amine-free can reduce deprotection efficiency.[2] Additionally, standard deprotection times may be insufficient for such a sterically demanding residue.[3]
Q2: How can I accurately confirm that the Fmoc deprotection of thyronine is incomplete?
Visual inspection of the resin (e.g., using the Kaiser test) can give a qualitative indication, but a quantitative method is recommended for confirmation. The most common method is UV-Vis spectrophotometry. During deprotection, the cleaved Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 300 nm.[3] By measuring the absorbance of the collected deprotection solution, you can quantify the amount of Fmoc group removed and determine if the reaction went to completion.
Q3: My standard protocol (20% piperidine in DMF for 10 minutes) is failing for thyronine. What are the first troubleshooting steps?
Before resorting to alternative reagents, several adjustments to the standard protocol can be effective:
-
Extend Deprotection Time: Increase the reaction time to 20-30 minutes to allow the piperidine more time to access the sterically hindered Fmoc group.[3]
-
Perform a Double Deprotection: Drain the initial deprotection solution after the standard time and add a fresh solution of 20% piperidine in DMF for a second treatment.[1]
-
Ensure High-Quality DMF: Use fresh, high-purity, amine-free DMF for all washing and deprotection steps.[2]
Q4: Are there stronger or alternative deprotection reagents for challenging residues like thyronine?
Yes, when standard conditions are insufficient, alternative reagents can be employed:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[4] It is typically used as an additive (e.g., 2% DBU in the 20% piperidine/DMF solution).[3] However, caution is advised as DBU can promote aspartimide formation in sequences containing aspartic acid or asparagine.[3][4]
-
4-Methylpiperidine: This reagent can be used as a direct substitute for piperidine and has been shown to be equally effective, sometimes offering advantages in reducing side reactions.[5]
Troubleshooting Guide: Fmoc Deprotection Conditions
| Condition | Recommended Use | Advantages | Potential Issues & Considerations |
| Standard 20% Piperidine in DMF (5-10 min) | Routine deprotection of non-hindered amino acids. | Well-established, mild conditions that minimize side reactions for most residues.[1][3] | Often insufficient for sterically hindered residues like thyronine, leading to incomplete deprotection. |
| Extended / Double 20% Piperidine in DMF (20-30 min or 2x 10 min) | First-line troubleshooting for incomplete deprotection of hindered residues. | Simple modification of the standard protocol without introducing new reagents. Can significantly improve yields. | May still be insufficient for severely aggregated sequences. Increased exposure to base can slightly elevate risk of side reactions. |
| DBU-Based 2% DBU / 20% Piperidine in DMF (5-10 min) | Difficult sequences, highly hindered amino acids, or known peptide aggregation issues. | Much faster and more effective deprotection due to the higher basicity of DBU.[4][5] | Can catalyze aspartimide formation in sequences containing Asp or Asn.[3][4] Should be used cautiously. |
| Alternative Base 20% 4-Methylpiperidine in DMF (5-10 min) | As a direct replacement for piperidine, potentially reducing certain side reactions. | Efficacy is comparable to piperidine.[5] The resulting adduct may have different solubility properties. | Not as commonly used as piperidine; requires separate stock solution. |
Experimental Protocols
Protocol 1: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the precise quantification of Fmoc group removal to assess deprotection efficiency.
Materials:
-
Peptidyl-resin sample (1-5 mg)
-
20% (v/v) Piperidine in DMF
-
DMF (spectrophotometry grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Methodology:
-
Carefully collect all the filtrate from the Fmoc deprotection step of your synthesis.
-
Transfer the collected solution to a volumetric flask of known volume (e.g., 10 mL or 25 mL).
-
Dilute the solution to the flask's mark with 20% piperidine in DMF. Mix thoroughly.
-
If the solution is highly concentrated, perform a known dilution using the 20% piperidine/DMF solution as the diluent to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Set the spectrophotometer to read absorbance at the local maximum of the dibenzofulvene-piperidine adduct (typically 299-301 nm).
-
Use the 20% piperidine/DMF solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of your diluted sample.
-
Calculate the quantity of Fmoc-group removed using the Beer-Lambert law (A = εcl), where 'A' is the measured absorbance, 'ε' is the molar extinction coefficient of the adduct (approx. 7800 L mol⁻¹ cm⁻¹), 'c' is the concentration, and 'l' is the path length (1 cm).
-
Compare the calculated molar amount of removed Fmoc to the theoretical loading of the initial resin to determine the percentage of deprotection completion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
Strategies to reduce racemization of Fmoc-L-thyronine during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization of Fmoc-L-thyronine during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during activation?
This compound is susceptible to racemization due to the steric hindrance from its bulky diphenyl ether side chain and the electronic nature of the aromatic rings. The primary mechanism of racemization for Fmoc-protected amino acids during activation involves the formation of a 5(4H)-oxazolone intermediate. The abstraction of the alpha-proton from this intermediate is facilitated by the presence of a base, leading to a loss of stereochemical integrity. The bulky nature of the thyronine side chain can influence the rate of the desired coupling reaction versus the undesired racemization.
Q2: What are the key factors influencing the racemization of this compound?
Several factors during the activation and coupling steps can significantly impact the extent of racemization:
-
Coupling Reagents: The choice of activating agent is critical. Highly reactive reagents can accelerate the coupling reaction, which often helps to minimize the time the activated amino acid spends in a racemization-prone state.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation.[1]
-
Base: The type and amount of base used can have a profound effect. Stronger, more sterically hindered bases are generally preferred to minimize proton abstraction from the alpha-carbon.
-
Temperature: Elevated temperatures can increase the rate of both coupling and racemization. Careful control of the reaction temperature is therefore essential.
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of the activated species. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents in SPPS.
Troubleshooting Guide
Problem: High levels of D-thyronine epimer detected in the final peptide.
This is a common issue when incorporating sterically hindered and electronically modified amino acids like L-thyronine. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Utilize a high-efficiency coupling reagent known for low racemization. Onium salts like HATU and HBTU are generally effective for hindered amino acids. Carbodiimides such as DIC should always be used in combination with a racemization-suppressing additive. |
| Absence or Ineffective Additive | Always use an additive. HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization, especially for challenging couplings. |
| Strong, Unhindered Base | Use a weaker or more sterically hindered base. Substitute N,N-diisopropylethylamine (DIPEA) with a less basic alternative like sym-collidine . Use the minimum necessary amount of base. |
| Prolonged Activation Time | Pre-activation times should be minimized. Ideally, the activated this compound should be added to the resin immediately after activation. |
| Elevated Coupling Temperature | Perform the coupling at room temperature or below if racemization is a significant issue. If using microwave synthesis, which can accelerate reactions, carefully optimize the temperature to balance coupling efficiency and racemization.[2] Lowering the temperature from 80°C to 50°C has been shown to limit racemization for other sensitive amino acids.[2] |
| Slow Coupling Reaction | For sterically hindered amino acids like thyronine, a single coupling may be insufficient, leading to longer exposure of the activated species to racemizing conditions. Consider performing a double coupling to ensure the reaction goes to completion more rapidly. |
Data Presentation
The following tables summarize qualitative and semi-quantitative information regarding the selection of reagents to minimize racemization.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Relative Reactivity | Racemization Potential | Notes |
| HATU | Aminium Salt | Very High | Low | Highly effective for sterically hindered residues.[3] |
| HBTU | Aminium Salt | High | Low | A common and effective reagent, similar to HATU.[3] |
| DIC/HOAt | Carbodiimide/Additive | High | Low | HOAt is a superior racemization suppressant to HOBt.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | OxymaPure is a non-explosive and highly effective alternative to HOAt.[1] |
| DIC/HOBt | Carbodiimide/Additive | Medium | Medium | A classic combination, but may not be optimal for thyronine. |
| PyBOP | Phosphonium Salt | High | Low | Good for hindered couplings, but produces carcinogenic HMPA as a byproduct. |
Table 2: Impact of Additives and Bases on Racemization
| Reagent Type | Example | Role in Racemization Control |
| Additive | HOAt, OxymaPure | Form active esters that are more stable and less prone to forming the racemization-prone oxazolone intermediate. |
| Base | DIPEA | Promotes the coupling reaction but can also increase the rate of α-proton abstraction, leading to racemization. |
| Base | sym-Collidine | A more sterically hindered and weaker base than DIPEA, which can help to minimize racemization. |
Experimental Protocols
Protocol: Low-Racemization Coupling of this compound
This protocol provides a general guideline for the manual coupling of this compound to a resin-bound peptide. Optimization may be required based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add sym-collidine (6 eq.) to the mixture.
-
Allow the pre-activation to proceed for no more than 2 minutes.
-
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling progress using a ninhydrin (Kaiser) test.
-
Washing: Wash the resin with DMF (5 times).
-
Post-Coupling Check and Recoupling (if necessary):
-
Perform a ninhydrin test. If the test is positive (indicating incomplete coupling), proceed with a second coupling.
-
For the second coupling, repeat steps 4-7. A fresh activation solution should be prepared.
-
-
Final Washes: After a negative ninhydrin test, wash the resin with DMF (5 times), DCM (3 times), and isopropanol (3 times) before proceeding to the next deprotection step.
Visualizations
Caption: Mechanism of racemization via the oxazolone intermediate.
Caption: Recommended workflow for coupling this compound.
References
Technical Support Center: Manual Fmoc-L-Thyronine Peptide Synthesis
Welcome to the technical support center for manual solid-phase peptide synthesis (SPPS) utilizing Fmoc-L-thyronine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges associated with this compound are its significant steric bulk and the potential for side reactions related to its diaryl ether structure. The bulky nature of the thyronine side chain can lead to incomplete coupling reactions and aggregation of the growing peptide chain, both of which reduce the overall yield and purity of the target peptide.
Q2: How can I monitor the coupling efficiency of this compound?
A2: The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin. A positive Kaiser test (blue beads) after a coupling step indicates an incomplete reaction. For quantitative analysis, a small amount of resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and mass spectrometry to determine the ratio of the desired product to deletion sequences.
Q3: What should I do if the Kaiser test is positive after a coupling reaction with this compound?
A3: A positive Kaiser test indicates that the coupling is incomplete. In this case, a "double coupling" strategy is recommended. This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.
Q4: Can the phenolic hydroxyl group of the thyronine side chain cause side reactions?
A4: While the phenolic hydroxyl group of thyronine is less reactive than that of tyrosine, it can still be susceptible to side reactions such as O-acylation, especially with highly activated coupling reagents or prolonged reaction times. Although side-chain protection is not always necessary for thyronine in short peptides, for longer or more complex sequences, protecting the hydroxyl group may be beneficial to prevent side product formation.
Q5: How does peptide aggregation manifest during synthesis, and how can it be mitigated when using this compound?
A5: Aggregation of the peptide-resin can be observed as a failure of the resin to swell properly, leading to slow or incomplete deprotection and coupling reactions.[1] To mitigate aggregation when incorporating the bulky this compound, several strategies can be employed:
-
Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt hydrogen bonding that leads to aggregation.[1]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can improve reaction kinetics and reduce aggregation.[1]
-
Special Reagents: The use of "magic mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) as the solvent system can be effective.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the manual synthesis of peptides containing this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric Hindrance: The bulky side chain of this compound physically obstructs the approach of the activated amino acid to the free amine on the resin. | 1. Double Coupling: Immediately perform a second coupling reaction with fresh reagents. 2. Optimize Coupling Reagent: Use a more potent coupling reagent such as HATU, HCTU, or COMU. 3. Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation. 4. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase reaction kinetics. |
| Peptide Aggregation | Interchain Hydrogen Bonding: The growing peptide chains interact with each other, leading to a collapsed, less accessible resin matrix. This is often exacerbated by hydrophobic and bulky residues like thyronine. | 1. Change Solvent: Switch from DMF to NMP or a mixture of solvents.[1] 2. Incorporate Chaotropic Agents: Add salts like LiCl to the reaction mixture to disrupt hydrogen bonds. 3. Use Backbone Protection: Introduce pseudoproline dipeptides or Hmb/Dmb protected amino acids in the sequence to disrupt secondary structure formation. |
| Formation of Deletion Sequences | Incomplete Fmoc Deprotection: Aggregation can hinder the access of the deprotection reagent (piperidine) to the Fmoc group, leaving some N-termini protected and unable to react in the subsequent coupling step. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Monitor Deprotection: Monitor the release of the Fmoc-dibenzofulvene adduct by UV spectroscopy to ensure the reaction has gone to completion. 3. Use a Stronger Base: In difficult cases, a stronger base like DBU can be used for deprotection, but with caution as it can increase the risk of side reactions. |
| Side Product Formation | O-acylation of the Phenolic Hydroxyl: The hydroxyl group on the thyronine side chain can be acylated by the activated amino acid. | 1. Choose a Milder Coupling Reagent: Use a carbodiimide-based reagent like DIC in the presence of an additive like OxymaPure, which is less likely to cause side reactions. 2. Protect the Side Chain: For complex syntheses, consider using this compound with a protected hydroxyl group. |
| Difficult Final Cleavage | Steric Hindrance around the Cleavage Site: The bulky thyronine residue near the C-terminus can hinder the access of the cleavage cocktail to the linker. | 1. Extend Cleavage Time: Increase the duration of the TFA cleavage reaction. 2. Optimize Scavengers: Ensure the appropriate scavengers are used in the cleavage cocktail to protect the thyronine residue. |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in manual SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion of the coupling reaction. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Double Coupling for this compound
This protocol is recommended for the incorporation of the sterically hindered this compound.
-
Follow steps 1 and 2 of the Standard Manual Fmoc SPPS Cycle protocol.
-
First Coupling:
-
Prepare the activated this compound solution as described in the standard protocol.
-
Add the solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound.
-
Add the fresh solution to the same resin and agitate for another 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines.
Protocol 3: Peptide Cleavage from the Resin and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
-
Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Protocol 4: HPLC Purification of Thyronine-Containing Peptides
This protocol outlines a general procedure for purifying the crude peptide.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Signaling Pathway and Experimental Workflow Diagrams
References
Dealing with steric hindrance in Fmoc-L-thyronine coupling reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for overcoming challenges associated with the solid-phase synthesis of thyronine-containing peptides, specifically focusing on the sterically hindered Fmoc-L-thyronine coupling step.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so challenging?
This compound presents a significant challenge in solid-phase peptide synthesis (SPPS) due to severe steric hindrance. This hindrance arises from its bulky diphenyl ether side chain, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slow reaction kinetics and incomplete couplings.
Q2: What are the common indicators of a failed or low-yield this compound coupling reaction?
Several indicators can point to an inefficient coupling step:
-
Positive Kaiser Test: A blue or purple color in a Kaiser test performed after the coupling step indicates the presence of unreacted primary amines on the resin.[1][2]
-
Sequence Deletion: Mass spectrometry (MS) analysis of the final cleaved peptide will show a significant peak corresponding to the mass of the peptide sequence lacking the thyronine residue.
-
Low Overall Yield: The final yield of the purified peptide will be substantially lower than expected.
-
Resin Shrinking: In cases of severe on-resin aggregation, which can be exacerbated by difficult couplings, the resin beads may shrink visibly.
Q3: Are there specific resin types that are better suited for synthesizing peptides with this compound?
Yes, the choice of resin is critical. For lengthy or bulky sequences involving amino acids like L-thyronine, a high-swelling and low-loading resin is highly recommended.[3]
-
High-Swelling Resins: Resins with a polyethylene glycol (PEG) core (e.g., TentaGel) or high-swelling polystyrene (PS) resins are ideal. Proper swelling is essential to ensure that reagents can freely permeate the resin beads and reach the reactive sites.[3][4]
-
Low-Loading (Substitution): A lower resin loading (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains. This minimizes inter-chain steric hindrance and reduces the likelihood of aggregation, which can prevent successful coupling.[3]
Troubleshooting Guide for Incomplete Coupling
This section addresses specific problems encountered during the this compound coupling step and provides actionable solutions.
Problem: Low Coupling Efficiency with Standard Carbodiimide Activators (DIC/DCC).
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (HOBt), are often insufficient to overcome the steric barrier of this compound.[5][6][7]
Solution: Employ High-Efficiency Coupling Reagents.
For sterically demanding couplings, more potent activating agents are required. Uronium/aminium or phosphonium salt-based reagents are the methods of choice. These reagents rapidly convert the Fmoc-amino acid into a highly reactive ester intermediate, driving the reaction forward.[4][5]
| Reagent Class | Example Reagents | Mechanism of Action | Advantages | Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU, TBTU, COMU | Forms a highly reactive OAt- or OBt-active ester. | Very fast reaction rates, high efficiency for hindered couplings, byproducts are water-soluble.[5] | Requires a non-nucleophilic base (e.g., DIPEA, NMM).[5] Risk of guanidinylation if excess reagent is present.[8] |
| Phosphonium | PyBOP, PyBrOP | Forms a highly reactive OBt- or O-phosphonium active ester. | High efficiency, particularly for preventing racemization. PyBrOP is extremely reactive for very difficult couplings.[4] | Byproducts can be more difficult to remove than uronium salts. |
| Carbodiimide | DIC, DCC | Forms an O-acylisourea intermediate. | Economical, widely used for standard couplings.[5] | Generally insufficient for severely hindered amino acids like L-thyronine. Slower reaction times. |
Logical Workflow: Troubleshooting Coupling Failure
The following diagram outlines a systematic approach to diagnosing and solving poor coupling efficiency with this compound.
References
Technical Support Center: Purification of Peptides Containing L-thyronine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-thyronine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing L-thyronine difficult to purify?
Peptides incorporating L-thyronine present unique purification challenges primarily due to the properties of the L-thyronine residue itself. The presence of three iodine atoms and a diphenyl ether structure significantly increases the hydrophobicity of the peptide. This increased hydrophobicity can lead to several issues during purification, including:
-
Poor Solubility: L-thyronine and peptides containing it often exhibit low solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Peptide Aggregation: The hydrophobic nature of L-thyronine can promote intermolecular interactions, leading to peptide aggregation. Aggregated peptides are difficult to purify and can result in low yields and poor peak shape during chromatography.
-
Strong Retention on RP-HPLC Columns: The high hydrophobicity causes strong binding to the stationary phase of RP-HPLC columns, requiring higher concentrations of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities.
-
Formation of Unique Impurities: The synthesis of peptides with modified amino acids like L-thyronine can generate specific impurities that require optimized purification methods for their removal.
Q2: What is the standard method for purifying L-thyronine-containing peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing L-thyronine. This technique separates peptides based on their hydrophobicity. A C18 column is the most common stationary phase used for this purpose.
The general workflow involves dissolving the crude peptide in a suitable solvent and injecting it onto the RP-HPLC column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the peptides. The peptide of interest is collected as it elutes from the column, and its purity is assessed by analytical HPLC and mass spectrometry.
Q3: How can I improve the solubility of my L-thyronine-containing peptide for purification?
Improving the solubility of your peptide is crucial for a successful purification. Here are some strategies:
-
Initial Dissolution in Organic Solvent: Due to its poor aqueous solubility, it is often necessary to first dissolve the crude L-thyronine-containing peptide in a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Use of Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents like guanidinium chloride (GdmCl) or urea to the sample solvent can help disrupt intermolecular interactions and improve solubility.
-
Sonication: Gentle sonication can aid in the dissolution of the peptide in the chosen solvent.
-
Minimize Time in Aqueous Solutions: Once dissolved, it is advisable to proceed with the purification promptly to minimize the risk of precipitation in the aqueous mobile phase.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of L-thyronine-containing peptides using RP-HPLC.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (broadening, tailing, or splitting) | 1. Peptide aggregation. 2. Suboptimal mobile phase conditions. 3. Column degradation. | 1. Address Aggregation: - Dissolve the crude peptide in a stronger organic solvent (e.g., DMSO, DMF) before injection. - Add a small amount of formic acid or acetic acid to the sample to aid solubility. - Consider the use of detergents (e.g., 0.1% CHAPS, 0.05% Tween20) or non-detergent sulfobetaines in the sample solvent. 2. Optimize Mobile Phase: - Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA). - Adjust the gradient slope; a shallower gradient can improve resolution. 3. Check Column Health: - Flush the column with a strong solvent wash. - If the problem persists, the column may need to be replaced. |
| Low recovery of the target peptide | 1. Irreversible adsorption to the column. 2. Peptide precipitation on the column. 3. Aggregation leading to loss of soluble material. | 1. Modify Mobile Phase: - Increase the organic solvent concentration in the elution gradient. - Try a different organic modifier (e.g., isopropanol instead of acetonitrile for very hydrophobic peptides). 2. Improve Solubility: - Ensure the peptide is fully dissolved before injection. - Increase the temperature of the column to improve solubility. 3. Prevent Aggregation: - Work at lower peptide concentrations. - Add anti-aggregation agents to the mobile phase if compatible with your downstream applications. |
| Co-elution of the target peptide with impurities | 1. Similar hydrophobicity of the target peptide and impurities. 2. Inadequate separation efficiency of the column. | 1. Optimize Gradient: - Employ a shallower gradient around the elution point of your target peptide to enhance separation. 2. Change Selectivity: - Switch to a different stationary phase (e.g., C8, C4, or phenyl column) to alter the selectivity of the separation. - Change the ion-pairing agent in the mobile phase (e.g., from TFA to formic acid, though this may affect peak shape). |
| High backpressure during the run | 1. Column frit blockage due to precipitated peptide or particulate matter. 2. System blockage. | 1. Filter Sample: - Always filter your peptide solution through a 0.22 µm filter before injection. 2. Column Maintenance: - Reverse flush the column at a low flow rate. - If the backpressure remains high, the frit may need to be replaced. 3. System Check: - Isolate the column from the system to determine if the blockage is in the HPLC system itself. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Synthetic L-thyronine-Containing Peptide
This protocol provides a general starting point for the purification of a crude synthetic peptide containing L-thyronine. Optimization will be required based on the specific properties of your peptide.
1. Materials and Reagents:
-
Crude synthetic L-thyronine-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
0.22 µm syringe filters
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å or 300 Å pore size)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size)
2. Sample Preparation:
-
Weigh a small amount of the crude peptide (e.g., 10-50 mg for a preparative run, depending on column size).
-
Dissolve the peptide in a minimal amount of DMSO or DMF.
-
Add HPLC-grade water or mobile phase A (see below) to the dissolved peptide to the desired final concentration, ensuring the peptide remains in solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column; 10-20 mL/min for a 21.2 mm ID preparative column).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Gradient (Analytical Scout Run):
-
5-95% B over 30 minutes.
-
-
Gradient (Preparative Run):
-
Develop a shallower gradient based on the retention time of the target peptide from the analytical run. For example, if the peptide elutes at 40% B in the scout run, a preparative gradient could be 30-50% B over 40 minutes.
-
4. Purification and Analysis:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the filtered crude peptide solution.
-
Run the preparative gradient and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Below are diagrams illustrating key concepts in the purification of L-thyronine-containing peptides.
Caption: Experimental workflow for the purification of L-thyronine-containing peptides.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of base selection on Fmoc deprotection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for Fmoc deprotection, and what are their standard concentrations?
A1: The most commonly used base for Fmoc deprotection is piperidine, typically at a concentration of 20% (v/v) in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][2] Other bases such as piperazine, 4-methylpiperidine (4MP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also employed, often to mitigate side reactions.[1][3]
Q2: What are the primary causes of incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection can stem from several factors, including:
-
Peptide aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder access of the deprotection reagent to the Fmoc group.[4]
-
Steric hindrance: Bulky amino acid residues near the N-terminus can sterically block the Fmoc group.
-
Suboptimal reaction conditions: Insufficient deprotection time, low temperature, or degraded reagents can lead to incomplete removal of the Fmoc group.[5]
-
Poor resin swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the peptide chain.[5]
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several methods can be used to detect incomplete deprotection:
-
Kaiser Test: This colorimetric test is a common method to detect the presence of free primary amines. A negative result (yellow beads) after the deprotection step indicates incomplete Fmoc removal.[5]
-
UV-Vis Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide can reveal the presence of deletion sequences, which are a direct consequence of incomplete deprotection.
Q4: What are the common side reactions during Fmoc deprotection, and how can they be minimized?
A4: The primary side reactions are aspartimide formation and diketopiperazine (DKP) formation.
-
Aspartimide Formation: This occurs at Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, Asp-Ser) and is base-catalyzed.[6] To minimize it:
-
Diketopiperazine (DKP) Formation: This is common for dipeptides, particularly those with Pro or Gly at the second position, and results in the cleavage of the dipeptide from the resin.[6] To reduce DKP formation:
-
Use a combination of 5% piperazine and 2% DBU in NMP for deprotection.
-
Couple the third amino acid quickly after the deprotection of the second.
-
Incorporate dipeptide building blocks instead of single amino acids.[6]
-
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low peptide yield after synthesis | Incomplete Fmoc deprotection leading to deletion sequences.[5][6] | - Extend the deprotection time or perform a second deprotection step.[6]- Increase the temperature of the deprotection reaction.- Add a chaotrope like HOBt to the deprotection solution to disrupt peptide aggregation.[7][9] |
| Presence of deletion sequences in HPLC | Incomplete removal of the Fmoc group. | - Switch to a stronger base cocktail, such as one containing DBU.[3][6]- Ensure the deprotection reagent is fresh and not degraded.- Confirm complete resin swelling before starting the synthesis.[5] |
| Unexpected peaks in HPLC, mass consistent with aspartimide formation | Base-catalyzed formation of a succinimide ring at an Asp residue.[6] | - Replace piperidine with piperazine for the deprotection steps following the introduction of Asp.[7][8]- Add 0.1 M HOBt or Oxyma Pure to the deprotection solution.[4][7][9]- Use an Asp derivative with a protecting group designed to minimize aspartimide formation. |
| Loss of dipeptide from the resin | Diketopiperazine (DKP) formation.[6] | - Use a deprotection solution of 5% piperazine with 2% DBU in NMP.- Immediately couple the third amino acid after deprotection of the second.- Utilize pre-formed dipeptide building blocks.[6] |
Quantitative Data on Base Performance
| Base/Base Mixture | Typical Concentration | Advantages | Disadvantages | Reference |
| Piperidine | 20% in DMF or NMP | - Fast and efficient deprotection for most sequences. | - Can lead to significant aspartimide and DKP formation. | [1] |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | - Significantly reduces aspartimide formation compared to piperidine.[7][8] | - Slower deprotection kinetics than piperidine, may require longer reaction times.[1] | [1] |
| 4-Methylpiperidine (4MP) | 20% in DMF | - Similar deprotection efficiency to piperidine. | - Can still lead to side reactions. | [1] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | - Rapid deprotection and effective suppression of DKP formation.[3] | - DBU is a strong, non-nucleophilic base and its concentration needs to be carefully controlled. | [3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Wash: Wash the resin with DMF (3 x 1 min).
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for an initial 3 minutes.
-
Drain and Repeat: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes.
-
Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A blue color indicates successful deprotection.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
-
Collect Filtrate: During the deprotection step (Protocol 1, steps 3 and 4), collect the filtrate.
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm. The dibenzofulvene-piperidine adduct has a characteristic absorbance at this wavelength.
-
Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and, consequently, the extent of Fmoc group removal. The extinction coefficient (ε) for the adduct is approximately 7800 L mol⁻¹ cm⁻¹.
-
Endpoint Determination: The deprotection is considered complete when the absorbance of the filtrate no longer increases between successive treatments.
Visualizations
Caption: A standard workflow for Fmoc deprotection in SPPS.
Caption: A troubleshooting guide for incomplete Fmoc deprotection.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 4. merckmillipore.com [merckmillipore.com]
- 5. kilobio.com [kilobio.com]
- 6. Bot Detection [iris-biotech.de]
- 7. biotage.com [biotage.com]
- 8. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
Verifying Fmoc-L-thyronine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate verification of amino acid incorporation is paramount. This guide provides a detailed comparison of mass spectrometry and alternative methods for confirming the successful incorporation of Fmoc-L-thyronine into a peptide sequence, supported by experimental protocols and data.
The synthesis of peptides containing modified amino acids like L-thyronine is crucial for developing novel therapeutics and research tools. Nα-Fmoc-L-thyronine is a key building block in solid-phase peptide synthesis (SPPS). Following the coupling step, verifying its successful incorporation is a critical quality control measure. This guide focuses on the primary analytical techniques used for this verification: Mass Spectrometry and High-Performance Liquid Chromatography (HPLC), including a quantitative HPLC-based assay involving the cleavage of the Fmoc group.
Method Comparison: Mass Spectrometry vs. HPLC
The choice of analytical method depends on the specific requirements of the analysis, such as the need for precise mass confirmation, quantitative purity assessment, or high-throughput screening.
| Feature | Mass Spectrometry (MALDI-TOF) | HPLC (UV Detection) | Fmoc-Cleavage Assay (HPLC/UV-Vis) |
| Primary Measurement | Molecular Weight (m/z) | Retention Time & Peak Purity | Quantity of cleaved Fmoc group |
| Confirmation | Direct confirmation of mass | Indirect confirmation by retention time shift | Indirect quantification of peptide |
| Sensitivity | High (femtomole to picomole) | Moderate (picomole to nanomole) | Moderate to High |
| Quantitative Accuracy | Semi-quantitative (relative intensity) | High | High |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Simple mixing with matrix | Mobile phase dissolution | Base-catalyzed cleavage |
| Information Provided | Molecular mass, presence of adducts | Purity, presence of impurities | Peptide loading on resin/concentration |
Experimental Protocols
Mass Spectrometry: MALDI-TOF for Molecular Weight Verification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of the synthesized peptide.[1] A successful incorporation of this compound will result in a mass spectrum showing a peak corresponding to the expected molecular weight of the peptide.
Protocol:
-
Sample Preparation:
-
A small aliquot of the crude peptide is cleaved from the solid support.
-
The cleaved peptide is desalted using a C18 ZipTip or equivalent.
-
The desalted peptide is eluted in a small volume (e.g., 10 µL) of 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
-
Matrix Preparation:
-
A saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is prepared in 50% acetonitrile/0.1% TFA.
-
-
Spotting:
-
1 µL of the peptide solution is mixed with 1 µL of the matrix solution directly on the MALDI target plate.
-
The mixture is allowed to air dry, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
The target plate is inserted into the MALDI-TOF mass spectrometer.
-
The instrument is calibrated using a standard peptide mixture.
-
Mass spectra are acquired in positive ion mode. The expected m/z value for the protonated peptide ([M+H]+) is calculated and compared to the experimental result.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of synthetic peptides.[2] By comparing the chromatograms of the peptide before and after the coupling of this compound, one can infer successful incorporation by observing the appearance of a new major peak with a different retention time.
Protocol:
-
Sample Preparation:
-
A small amount of the crude peptide is cleaved from the resin and dissolved in the HPLC mobile phase A (e.g., water with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Analysis:
-
The sample is injected onto the HPLC system.
-
The retention time of the main peak is recorded. Successful incorporation of the hydrophobic this compound will typically result in a significant increase in retention time compared to the peptide before the coupling step. The purity is calculated based on the area of the main peak relative to the total peak area.
-
Fmoc-Cleavage Assay for Peptide Quantification
A quantitative assessment of this compound incorporation, particularly in the context of determining peptide loading on a solid support, can be achieved by cleaving the N-terminal Fmoc group and quantifying the released dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance.[3][4]
Protocol:
-
Fmoc Cleavage:
-
A precisely weighed amount of the dried peptide-resin (e.g., 2-5 mg) is placed in a reaction vessel.
-
A solution of 20% piperidine in dimethylformamide (DMF) is added to the resin.
-
The mixture is agitated for 30 minutes to ensure complete cleavage of the Fmoc group.
-
-
Sample Preparation for Analysis:
-
The supernatant containing the DBF-piperidine adduct is carefully collected.
-
The resin is washed with DMF, and the washings are combined with the supernatant.
-
The combined solution is diluted to a known volume with DMF.
-
-
Quantification by UV-Vis Spectroscopy or HPLC:
-
UV-Vis: The absorbance of the diluted solution is measured at ~301 nm. The concentration is calculated using the Beer-Lambert law with a known molar extinction coefficient for the DBF-piperidine adduct.
-
HPLC: An aliquot of the diluted solution is injected onto an HPLC system. The peak corresponding to the DBF-piperidine adduct is integrated. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the adduct.[3]
-
Data Presentation
Table 1: Comparison of Expected vs. Observed Molecular Weights by MALDI-TOF MS
| Peptide Sequence (Example) | Expected [M+H]+ (Da) | Observed [M+H]+ (Da) | Deviation (Da) | Confirmation |
| Ac-Gly-Phe-Thy -NH2 | 807.2 | 807.3 | +0.1 | Successful Incorporation |
| Ac-Gly-Phe-NH2 (incomplete) | 279.1 | 279.1 | 0 | Incomplete Coupling |
Table 2: HPLC Analysis of Peptide Purity Before and After this compound Coupling
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Peptide before coupling | 12.5 | 98.2 | 98.2 |
| Peptide after coupling | 18.2 | 92.5 | 92.5 |
| Unreacted starting peptide | 12.5 | 5.1 | - |
| Other impurities | various | 2.4 | - |
Table 3: Quantification of Resin Loading using Fmoc-Cleavage Assay
| Resin Weight (mg) | Absorbance at 301 nm | Calculated Loading (mmol/g) |
| 2.1 | 0.452 | 0.48 |
| 2.3 | 0.498 | 0.49 |
| 2.0 | 0.435 | 0.49 |
Visualizing the Workflow
The following diagram illustrates the general workflow for verifying this compound incorporation using the described analytical methods.
Caption: Workflow for the verification of this compound incorporation.
References
Fmoc-L-thyronine vs. Other Protected Thyronine Derivatives: A Comparative Guide
In the realm of peptide synthesis and drug development, the precise incorporation of modified amino acids like L-thyronine is crucial for creating peptides with specific biological activities. The choice of protecting group for the α-amino function of L-thyronine significantly impacts the efficiency of peptide synthesis, purity of the final product, and the potential for side reactions. This guide provides a detailed comparison of Fmoc-L-thyronine with other commonly used protected thyronine derivatives, primarily focusing on the tert-butyloxycarbonyl (Boc) protecting group.
Performance Comparison: Fmoc vs. Boc for L-thyronine
The selection between Fmoc and Boc protection for L-thyronine depends on the overall synthetic strategy, the nature of the peptide sequence, and the desired final product. While direct comparative studies on L-thyronine derivatives are not extensively published, we can extrapolate the known characteristics of these protecting groups to understand their potential performance.
Key Considerations:
-
Orthogonality: Fmoc and Boc strategies offer orthogonal protection schemes. The Fmoc group is base-labile (cleaved by piperidine), while the Boc group is acid-labile (cleaved by trifluoroacetic acid - TFA).[1] This orthogonality is a key advantage of the Fmoc strategy, allowing for the use of acid-labile side-chain protecting groups that can be removed simultaneously with cleavage from the resin.[1]
-
Mildness of Deprotection: The Fmoc group is removed under relatively mild basic conditions, which is advantageous for peptides containing sensitive modifications that are unstable to strong acids.[2] In contrast, the repetitive use of strong acid (TFA) in the Boc strategy can lead to the degradation of sensitive residues and the cleavage of some side-chain protecting groups.[2]
-
Aggregation: Peptide aggregation during synthesis can be a significant issue, particularly for long or hydrophobic sequences. The neutral state of the peptide-resin in Fmoc/tBu synthesis can sometimes exacerbate aggregation problems.[3] The Boc/Bzl strategy, with its protonated peptide chains after TFA deprotection, can sometimes mitigate aggregation.
-
Side Reactions: The bulky nature of the L-thyronine side chain can present steric hindrance during coupling. The choice of protecting group and coupling reagents needs to be carefully optimized to achieve high coupling efficiency and minimize side reactions. Racemization of the chiral center during activation and coupling is a concern for all amino acids, and the specific conditions used for L-thyronine derivatives should be evaluated to minimize this risk.[4]
Data Presentation
Due to the limited availability of direct comparative experimental data for this compound versus other protected thyronine derivatives, the following table summarizes the general characteristics and expected performance based on the known properties of Fmoc and Boc protecting groups in solid-phase peptide synthesis (SPPS).
| Parameter | This compound | Boc-L-thyronine | Trt-L-thyronine |
| Protection Group | 9-fluorenylmethyloxycarbonyl | tert-butyloxycarbonyl | Trityl |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | Acid-labile (milder acid than for Boc) |
| Orthogonality | High (orthogonal to acid-labile side-chain protecting groups) | Lower (quasi-orthogonal with different acid strengths) | High (can be selectively removed in the presence of tBu groups) |
| Expected Coupling Efficiency | Generally high, but can be sequence-dependent. May require optimized coupling reagents due to the bulky side chain. | Generally high, but can be sequence-dependent. | Generally high, but steric hindrance from the Trt group could be a factor. |
| Expected Racemization | Low when using standard coupling reagents. | Low when using standard coupling reagents. | Low when using standard coupling reagents. |
| Solubility in DMF | Generally good. | Generally good. | Generally good, the hydrophobic Trt group may increase solubility in some organic solvents. |
| Compatibility | Compatible with acid-sensitive modifications. | Compatible with base-sensitive modifications. | Useful for selective side-chain deprotection strategies. |
| Cleavage from Resin | Typically performed with TFA, simultaneously removing acid-labile side-chain protecting groups. | Requires strong acids like HF for cleavage from traditional resins (e.g., Merrifield resin). | Cleavage conditions depend on the resin used. |
Experimental Protocols
Below are detailed, representative methodologies for key experiments in the synthesis and use of protected thyronine derivatives. Note: These are general protocols and may require optimization for specific peptide sequences containing L-thyronine.
Synthesis of N-α-Protected L-thyronine
1. Synthesis of this compound
-
Materials: L-thyronine, Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water, diethyl ether, hexane.
-
Procedure:
-
Dissolve L-thyronine in a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in 1,4-dioxane dropwise while maintaining the pH between 8.5 and 9.0 with the addition of 1M NaOH.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
2. Synthesis of Boc-L-thyronine
-
Materials: L-thyronine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), 1,4-dioxane, water, ethyl acetate, citric acid solution.
-
Procedure:
-
Dissolve L-thyronine in an aqueous solution of NaOH.
-
Cool the solution to 0°C.
-
Add a solution of (Boc)₂O in 1,4-dioxane dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture to pH 3 with a citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The resulting Boc-L-thyronine can be further purified by crystallization.
-
Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical cycle for the incorporation of a protected L-thyronine derivative into a growing peptide chain on a solid support.
Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]
-
Coupling: Add the protected L-thyronine derivative (e.g., this compound) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours).
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.[5]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Boc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 50% TFA/DCM) to remove the Boc protecting group.[6]
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base like DIPEA in DCM.[6]
-
Washing: Wash the resin with DCM.
-
Coupling: Add the protected L-thyronine derivative (e.g., Boc-L-thyronine) and a coupling agent in a suitable solvent to the resin.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
Cleavage and Deprotection
Final Cleavage and Deprotection (Fmoc Strategy):
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane and water) to remove the peptide from the resin and cleave the acid-labile side-chain protecting groups.[7]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude peptide.
Final Cleavage and Deprotection (Boc Strategy):
-
Cleavage from traditional Boc-SPPS resins requires a strong acid like anhydrous hydrogen fluoride (HF).[8] This is a hazardous procedure requiring specialized equipment.
-
The cleavage cocktail also contains scavengers to protect sensitive amino acids.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Thyroid Hormone Signaling Pathway
Conclusion
The choice between this compound and other protected derivatives like Boc-L-thyronine is a critical decision in peptide synthesis. The Fmoc strategy has become the predominant method in modern peptide chemistry due to its mild deprotection conditions, orthogonality, and ease of automation.[2] These advantages are likely to be beneficial when incorporating the sensitive and bulky L-thyronine residue. However, the Boc strategy remains a viable and sometimes preferred method, especially for long or difficult sequences where aggregation is a major concern.[3]
For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of the specific peptide sequence, the presence of other sensitive functional groups, and the desired scale of synthesis. Further studies directly comparing the performance of different protected L-thyronine derivatives would be invaluable to the field.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormone-containing peptides from normal and goiter human thyroglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.iese.edu [discovery.iese.edu]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in HPLC fractionation of thyroxine-containing thyroglobulin tryptic peptides by prior Accell ion-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Coupling Reagents for Fmoc-L-Thyronine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of bulky and sterically hindered amino acids, such as Fmoc-L-thyronine, is a critical challenge in solid-phase peptide synthesis (SPPS). The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency, minimize side reactions like racemization, and ultimately achieve a high purity of the target peptide. This guide provides an objective comparison of three widely used coupling reagents—Diisopropylcarbodiimide/Hydroxybenzotriazole (DIC/HOBt), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—for the coupling of this compound. While direct quantitative comparative data for this compound is not extensively available in published literature, this guide presents a comparison based on the established performance of these reagents with other difficult and sterically hindered amino acids, supported by generalized experimental protocols.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts the success of synthesizing peptides containing this compound. The following table summarizes the key characteristics of DIC/HOBt, HBTU, and HATU based on their general performance in SPPS, particularly with challenging couplings.
| Feature | DIC/HOBt | HBTU | HATU |
| Reagent Class | Carbodiimide | Aminium Salt (Uronium-type) | Aminium Salt (Uronium-type) |
| Relative Reactivity | Moderate | High | Very High |
| Cost-Effectiveness | High | Moderate | Lower |
| Common Solvent | DMF, DCM | DMF | DMF |
| Activation Time | Variable (often slower) | Rapid (minutes) | Very Rapid (minutes)[1] |
| Primary Side Reactions | Racemization (suppressed by HOBt), Byproduct (DCU/DIC urea) solubility issues.[1] | Racemization (generally low), Guanidinylation of the N-terminus if used in excess. | Racemization (lower than HBTU), Guanidinylation of the N-terminus if used in excess. |
| Performance with Hindered Amino Acids | Can be less efficient, may require longer reaction times or double coupling. | Generally effective, a standard choice for many sequences. | Often superior for difficult couplings, including sterically hindered and N-methyl amino acids.[2] |
Signaling Pathways and Experimental Workflows
To visualize the chemical processes and experimental steps involved in the coupling of this compound, the following diagrams are provided.
References
Validating L-thyronine Containing Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals working with custom-synthesized peptides, rigorous sequence validation is a critical step to ensure the integrity and function of these molecules. The incorporation of non-standard amino acids, such as the thyroid hormone L-thyronine, introduces unique analytical challenges. This guide provides an objective comparison of two primary methods for peptide sequence validation: the classical Edman degradation and the modern mass spectrometry-based approach. We will delve into their principles, present supporting data, and offer detailed experimental protocols to aid in selecting the most appropriate technique for your research needs.
Edman Degradation vs. Mass Spectrometry: A Head-to-Head Comparison
Edman degradation and mass spectrometry (MS) are powerful techniques for elucidating the primary structure of proteins and peptides.[1] While Edman sequencing involves a stepwise chemical cleavage from the N-terminus, mass spectrometry utilizes ionization and fragmentation to determine the mass-to-charge ratio of peptide fragments.[1]
Edman degradation offers unparalleled accuracy for determining the N-terminal sequence of a purified protein, making it a gold standard for identity confirmation.[2][3] It is a form of de novo sequencing, as it does not require a database for sequence determination.[1][3] This is particularly advantageous for novel or synthetic peptides. However, its efficiency decreases with peptide length, practically limiting it to sequences of 30-60 amino acids.[3][4] A significant challenge arises when the N-terminus is chemically blocked or when non-standard amino acids are present, as their phenylthiohydantoin (PTH) derivatives may not be included in standard analytical kits.[5]
On the other hand, mass spectrometry is a high-throughput technique capable of analyzing complex mixtures and identifying a wide range of post-translational and chemical modifications.[2][6] Coupled with liquid chromatography (LC-MS/MS), it can provide sequence information from internal regions of a peptide and is not hindered by a blocked N-terminus (though specific N-terminal modifications can be identified).[1] While often relying on database matching, de novo sequencing algorithms are available for unknown sequences.[7]
The choice between these methods often depends on the specific research question. For absolute confirmation of the N-terminal sequence of a highly purified, relatively short L-thyronine-containing peptide, Edman degradation is a strong candidate. For comprehensive characterization, including potential modifications and analysis of longer peptides or mixtures, mass spectrometry is generally the preferred method.[2] In many cases, the two techniques are used in a complementary fashion, with MS providing an overall characterization and Edman degradation confirming the N-terminus.[1]
Quantitative Data Summary
The following tables summarize the key performance metrics of Edman degradation and mass spectrometry for peptide sequence validation.
Table 1: Comparison of Edman Degradation and Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage from the N-terminus.[4] | Ionization and fragmentation of peptides followed by mass analysis.[1] |
| Sequencing Mode | De novo (direct sequencing).[3] | Database-dependent or de novo.[7] |
| Peptide Length | Limited to ~30-60 amino acids.[4] | Can analyze longer peptides (after enzymatic digestion). |
| Sample Purity | Requires highly purified peptide (>95%).[5] | Can analyze complex mixtures.[2] |
| Throughput | Low; one sample at a time. | High; suitable for proteomics.[2] |
| N-terminus | Requires a free N-terminus.[4] | Not required for internal sequencing; can identify N-terminal modifications.[1] |
| Modified AAs | Challenging but possible with custom standards or retention time analysis.[5][8] | Well-suited for identifying a wide range of modifications.[6] |
| Data Analysis | Identification of PTH-amino acids by HPLC.[9] | Complex spectral interpretation and database searching.[7] |
| Key Advantage | "Gold standard" for N-terminal sequence confirmation.[3] | High sensitivity, speed, and versatility for comprehensive analysis.[6] |
Table 2: Performance Metrics
| Parameter | Edman Degradation | Mass Spectrometry |
| Repetitive Yield/Cycle | >98% (for standard amino acids).[10] | Not applicable. |
| Accuracy | High for N-terminal residues. | High mass accuracy (typically <5 ppm). |
| Sensitivity | 10-100 picomoles.[4] | Sub-picomole to femtomole range.[11] |
| Analysis Time | ~1 hour per amino acid cycle. | Minutes per sample (for data acquisition). |
| Isobaric AAs (Leu/Ile) | Can be distinguished by HPLC.[3] | Can be challenging to distinguish without specific fragmentation patterns.[3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for validating a synthetic peptide using both Edman degradation and mass spectrometry, as well as the chemical process of the Edman degradation cycle.
References
- 1. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. omizzur.com [omizzur.com]
- 11. Mass spectrometry of proteins and peptides: sensitive and accurate mass measurement and sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Characterization of Fmoc-L-thyronine
For researchers, scientists, and professionals in drug development, the accurate characterization of synthetic compounds is paramount. Fmoc-L-thyronine, a key building block in peptide synthesis, particularly for peptides containing the thyroid hormone thyronine, requires rigorous analytical assessment to ensure its identity, purity, and stability. This guide provides an objective comparison of common analytical techniques used for the characterization of this compound, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Key Analytical Techniques
The selection of an analytical technique depends on the specific information required. While chromatographic methods are excellent for assessing purity, spectroscopic methods are indispensable for structural elucidation.
| Technique | Principle | Information Obtained | Typical Sample Requirement | Advantages | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Purity, presence of impurities, retention time (Rt). | 1-10 µg | High resolution and sensitivity, quantitative accuracy, well-established methods. | Does not provide structural information on its own. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio (m/z) analysis of ionized molecules. | Molecular weight confirmation, purity, fragmentation patterns for structural clues.[1][2] | 1-10 ng | High sensitivity and selectivity, provides molecular weight information.[3][4] | Matrix effects can suppress ionization, quantification can be complex. |
| NMR | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Detailed molecular structure, confirmation of functional groups, stereochemistry.[1][5] | 1-10 mg | Provides unambiguous structural determination, non-destructive. | Relatively low sensitivity, requires larger sample amounts, complex spectra for large molecules. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, N-H, C-O). | 0.5-2 mg | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not ideal for purity assessment of complex mixtures. |
Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to separate this compound from potential impurities, such as starting materials or by-products from synthesis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry300TM C4, 2.1x100mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).[6]
-
Gradient:
-
0-2 min: 5% B
-
2-3 min: Linear gradient to 10% B
-
3-17 min: Linear gradient to 90% B
-
17-30 min: Linear gradient to 95% B[6]
-
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 ACN:Water.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight of this compound. The HPLC conditions can be similar to those used for purity analysis.
-
Instrumentation: HPLC system coupled to a Time-of-Flight (TOF) or Triple Quadrupole Mass Spectrometer.[6][7]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode.[8]
-
HPLC Conditions: Use the same column and gradient as described in the HPLC protocol.
-
Mass Spectrometer Settings:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: The molecular weight of this compound (C30H25NO6) is 495.52 g/mol .[9] Expect to observe the [M+H]+ ion at m/z 496.5 or [M-H]- ion at m/z 494.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the correct structure.
-
Instrumentation: 400 MHz NMR Spectrometer.[6]
-
Solvent: Deuterated methanol (MeOD-d4).[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of MeOD-d4.
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 200 ppm.
-
-
Expected Chemical Shifts (δ) in ppm (¹H-NMR, MeOD-d4):
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of analysis and experimental setups.
Caption: Workflow for Synthesis and Characterization.
Caption: LC-MS Experimental Workflow.
References
- 1. Fmoc-l-thyroxine | 151889-56-4 | Benchchem [benchchem.com]
- 2. Mass spectrometry in the diagnosis of thyroid disease and in the study of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Determination of Thyroid Hormones and Their Metabolites in Endocrine Diagnostics and Biomedical… [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2006107339A2 - Free thyroxine and free triiodothyronine analysis by mass spectrometry - Google Patents [patents.google.com]
- 9. sinfoochem.com [sinfoochem.com]
Navigating the Final Cleavage: A Comparative Guide to Scavenger Cocktails for Thyronine Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of thyronine- and iodothyronine-containing peptides, the final cleavage from the solid-phase support is a critical step dictating the purity and yield of the desired product. The inherent reactivity of the thyronine side chain, particularly its electron-rich phenolic ring, necessitates the use of carefully selected scavenger cocktails to prevent deleterious side reactions. This guide provides a comparative overview of scavenger cocktails pertinent to the cleavage of thyronine peptides, supported by experimental data and detailed protocols.
The synthesis of peptides incorporating thyronine and its halogenated derivatives, such as thyroxine (T4) and triiodothyronine (T3), is of significant interest for developing novel therapeutic and diagnostic agents. The final step in Fmoc-based solid-phase peptide synthesis (SPPS) involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the cleavage of protecting groups and the resin linker. These carbocations can readily alkylate the nucleophilic side chains of sensitive amino acids.
The thyronine residue, with its phenolic ether structure, is susceptible to side reactions, akin to tyrosine. Therefore, the selection of an appropriate scavenger cocktail to quench these reactive intermediates is paramount to obtaining the target peptide in high purity and yield.
Comparative Efficacy of Scavenger Cocktails
| Scavenger Cocktail Composition | Target Peptide Type | Reported Outcome | Reference |
| Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Tyr, Met, Cys) | Maximally efficient in inhibiting a great variety of side reactions. | General SPPS Protocols |
| TFA/TIS/Water (95:2.5:2.5) | General peptides, including those with Trp(Boc) and Arg(Pbf) | Effective for many sequences, non-malodorous. | General SPPS Protocols |
| TFA/Phenol/TIS/Water (88:5:2:5) | Peptides without cysteine | Alternative to thioanisole-containing cocktails. | General SPPS Protocols |
| Reagent B: TFA/Phenol/Water/TIS (88:5:5:2) | Peptides with trityl-based protecting groups | Good for scavenging trityl groups. | General SPPS Protocols |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Below are detailed methodologies for commonly employed cleavage cocktails that are applicable to the synthesis of thyronine-containing peptides.
Protocol 1: Cleavage using Reagent K
This protocol is recommended for complex peptides containing multiple sensitive residues, where the risk of side reactions is high.
-
Resin Preparation: Following complete synthesis and N-terminal Fmoc-deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL/g resin) and dry under vacuum for at least 1 hour.
-
Cocktail Preparation: In a fume hood, prepare Reagent K by combining trifluoroacetic acid (82.5 mL), phenol (5 g), water (5 mL), thioanisole (5 mL), and 1,2-ethanedithiol (2.5 mL) for every 100 mL of cocktail required. Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (10 mL/g resin) in a suitable reaction vessel.
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum.
Protocol 2: Cleavage using TFA/TIS/Water
This is a more standard and less odorous cocktail suitable for many peptides, particularly when acid-labile side-chain protecting groups like Boc and Trt are used.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining trifluoroacetic acid (95 mL), triisopropylsilane (2.5 mL), and water (2.5 mL) for every 100 mL of cocktail required. Prepare the cocktail fresh.
-
Cleavage Reaction: Add the cocktail to the dried peptide-resin (10 mL/g resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-2 hours.
-
Peptide Precipitation and Isolation: Follow steps 5 and 6 from Protocol 1.
Visualizing the Process
To better understand the workflow and the critical role of scavengers, the following diagrams illustrate the key processes.
Caption: General workflow of Fmoc-SPPS and the role of scavengers during cleavage.
The following diagram illustrates the logical relationship in choosing a scavenger cocktail.
Caption: Decision logic for selecting a scavenger cocktail based on peptide composition.
Conclusion
The successful synthesis of thyronine-containing peptides via Fmoc-SPPS is critically dependent on the final cleavage and deprotection step. The choice of scavenger cocktail must be carefully considered to mitigate the risk of side reactions, particularly alkylation of the electron-rich thyronine side chain. For complex peptides with multiple sensitive residues, a robust cocktail such as Reagent K is advisable. For simpler sequences, a standard mixture of TFA/TIS/Water may prove sufficient. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide. By employing the appropriate scavenger strategy, researchers can significantly improve the yield and purity of their target thyronine peptides, facilitating downstream applications in research and drug development.
Orthogonal Protection Strategies for Fmoc-L-Thyronine in Solid-Phase Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the success of incorporating specialized amino acids like L-thyronine hinges on a robust and orthogonal protection strategy. This guide provides a comparative analysis of protecting groups for the phenolic hydroxyl side chain of Nα-Fmoc-L-thyronine, offering insights into their application, deprotection, and overall performance. The primary focus is on maintaining orthogonality with the base-labile Nα-Fmoc group, which is fundamental to the widely adopted Fmoc-SPPS methodology.
The Imperative of Orthogonal Protection
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[1] In Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved at each cycle of amino acid addition using a mild base, typically piperidine.[2] Consequently, the protecting groups for reactive side chains, such as the phenolic hydroxyl of L-thyronine, must be stable to these basic conditions and be removable under conditions that do not affect the Fmoc group or the peptide-resin linkage, most commonly acidic conditions.[3]
The structure of L-thyronine, with its diaryl ether and phenolic hydroxyl group, presents a unique synthetic challenge. The phenolic hydroxyl is nucleophilic and requires protection to prevent undesirable side reactions during peptide chain elongation, such as O-acylation during the coupling step.
Comparison of Side-Chain Protecting Groups for Fmoc-L-Thyronine
The selection of a suitable protecting group for the phenolic hydroxyl of L-thyronine is critical. While literature specifically detailing a wide array of protecting groups for this compound is limited, valuable insights can be drawn from the well-established strategies for protecting the structurally similar amino acid, L-tyrosine.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., >90% TFA) | Highly stable to the basic conditions of Fmoc removal. Widely used and commercially available for tyrosine (Fmoc-L-Tyr(tBu)-OH).[4] Minimizes side reactions during cleavage when used with appropriate scavengers. | Requires strong acid for removal, which can potentially lead to side reactions with sensitive residues if not properly scavenged. |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acid (e.g., HF) or catalytic hydrogenolysis. Partially labile to TFA.[5] | Stable to piperidine. | Partial lability in TFA can lead to premature deprotection during synthesis on acid-sensitive resins or during final cleavage.[5] Hydrogenolysis is not compatible with solid-phase synthesis. |
| 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | -CH₂-C₆H₃Cl₂ | Stronger acid conditions than Bzl. | Increased acid stability compared to Bzl, making it more robust during Fmoc-SPPS. | Requires harsher acidic conditions for complete removal. |
Based on the principles of Fmoc-SPPS and the common practices for tyrosine, the tert-butyl (tBu) group is the most recommended and widely applicable protecting group for the phenolic hydroxyl of L-thyronine. Its high stability to the basic conditions of Fmoc deprotection and its clean removal under the standard final cleavage conditions with trifluoroacetic acid (TFA) make it an ideal choice for an orthogonal protection scheme.
Experimental Protocols
General Fmoc-Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the key steps for incorporating a protected this compound residue into a peptide chain on a solid support.
Caption: General workflow for Fmoc-SPPS.
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[6]
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete Fmoc removal.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound(tBu)
-
In a separate vessel, pre-activate the this compound(tBu)-OH (typically 3-5 equivalents relative to the resin substitution) with a coupling reagent such as HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
-
After completion, drain the reaction vessel and wash the resin extensively with DMF.
Protocol 3: Final Cleavage and Side-Chain Deprotection (tBu group)
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection, thus preventing side reactions.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether to remove residual scavengers and TFA.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Orthogonal Protection
The success of incorporating this compound relies on the orthogonal nature of the protecting groups. The following diagram illustrates this relationship.
Caption: Orthogonality in Fmoc-SPPS.
Conclusion
The successful incorporation of L-thyronine into synthetic peptides using Fmoc-SPPS is readily achievable with a well-defined orthogonal protection strategy. The use of the tert-butyl (tBu) group for the protection of the phenolic hydroxyl side chain of L-thyronine stands out as the most robust and compatible approach. Its stability to the basic conditions required for Fmoc group removal and its lability under the acidic conditions of the final cleavage step ensure the integrity of the peptide chain and the efficient synthesis of thyronine-containing peptides. For researchers and drug development professionals, adherence to these established principles and protocols will facilitate the reliable synthesis of these important biomolecules.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-L-Tyr(tBu)-OH | Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal of Fmoc-L-thyronine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of Fmoc-L-thyronine, a crucial reagent in peptide synthesis and drug development. Adherence to these guidelines is vital for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information related to the disposal of this compound and similar compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | [1] |
| Prohibited Disposal Routes | Sewer systems, general trash, environmental discharge | [1] |
| Container Requirements | Suitable, closed, and properly labeled containers | [1] |
| Contaminated Material Handling | Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. | [1] |
| Contaminated Packaging | Triple-rinse (or equivalent) and offer for recycling or reconditioning; alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [1] |
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
2. Containerization:
-
Select Appropriate Containers: Use chemically resistant containers that can be securely sealed. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
3. Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Disposal Request:
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
5. Handling of Contaminated Materials:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Spills: In the event of a spill, contain the material using an appropriate absorbent (e.g., vermiculite, sand). Collect the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Contaminated Labware: Disposable labware contaminated with this compound should be placed in the designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Fmoc-L-thyronine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-thyronine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment | Specifications and Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[1] A face shield may be required for tasks with a high risk of splashes.[2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][3] The specific glove material should be selected based on the solvent being used. | Must comply with EU Directive 89/686/EEC and the standard EN 374.[4] Inspect gloves for any damage before use. |
| Skin and Body Protection | A lab coat or chemical-resistant suit is essential to protect the skin and body.[2] For maximum protection, overalls or aprons may be necessary. | Choose body protection appropriate to the concentration and amount of the hazardous substance and the specific work-place.[3] |
| Respiratory Protection | Use a properly fitted NIOSH-approved air-purifying or air-fed respirator if the risk assessment indicates it is necessary.[3] This is particularly important in case of dust, fume, gas, vapor, or mist generation. | A self-contained breathing apparatus (SCBA) must be used if the airborne concentration of the substance is exceeded.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is well-ventilated, such as in a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as detailed in the table above.
2. Handling Solid this compound:
-
Avoid the formation of dust and aerosols when handling the solid compound.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Weigh the required amount in a contained environment to minimize dust dispersion.
3. Dissolving the Compound:
-
When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
If the process generates vapors or mists, ensure adequate local exhaust ventilation or perform the task in a fume hood.[3]
4. Storage:
-
Store this compound in a tightly closed container.[1]
-
The storage area should be dry, cool, and well-ventilated.[1]
-
Keep it away from incompatible materials and foodstuff containers.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Chemical Waste:
-
Dispose of waste this compound by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical into sewer systems or drains.[1]
-
Collect all waste in suitable, closed containers labeled for disposal.[1]
2. Contaminated Materials:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Contaminated lab coats and other reusable PPE should be professionally cleaned.
3. Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
